molecular formula C12H15BrO2 B8507047 3-(2-Bromophenyl)-2-propylpropionic acid

3-(2-Bromophenyl)-2-propylpropionic acid

Katalognummer: B8507047
Molekulargewicht: 271.15 g/mol
InChI-Schlüssel: QYFQAZVESLEGEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromophenyl)-2-propylpropionic acid is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromophenyl)-2-propylpropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromophenyl)-2-propylpropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H15BrO2

Molekulargewicht

271.15 g/mol

IUPAC-Name

2-[(2-bromophenyl)methyl]pentanoic acid

InChI

InChI=1S/C12H15BrO2/c1-2-5-10(12(14)15)8-9-6-3-4-7-11(9)13/h3-4,6-7,10H,2,5,8H2,1H3,(H,14,15)

InChI-Schlüssel

QYFQAZVESLEGEC-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CC1=CC=CC=C1Br)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Whitepaper: Structural and Synthetic Paradigm of 3-(2-Bromophenyl)-2-propylpropionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of sterically hindered, halogenated building blocks is essential for optimizing pharmacokinetics and target binding affinity. 3-(2-Bromophenyl)-2-propylpropionic acid is a highly specialized bifunctional aliphatic-aromatic scaffold. Featuring both a carboxylic acid moiety and an ortho-brominated phenyl ring, it serves as a powerful intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This technical guide deconstructs its IUPAC nomenclature, details its physicochemical properties, and provides a field-proven, self-validating synthetic protocol for its generation.

Chemical Identity and IUPAC Nomenclature Deconstruction

While the common name 3-(2-Bromophenyl)-2-propylpropionic acid is widely utilized in chemical inventories, it relies on a non-standard parent chain assignment. To understand its geometry, we must deconstruct the nomenclature according to the rules established in the IUPAC Blue Book ():

  • Parent Chain Identification: The longest continuous carbon chain containing the principal functional group (the carboxylic acid) must be identified. The carboxyl carbon is C1. The adjacent alpha-carbon is C2. Extending through the propyl group yields a continuous 5-carbon chain, making the parent structure pentanoic acid .

  • Substituent Assignment: The remaining fragment attached to C2 is a -CH2-(C6H4Br) group. Because the bromine atom is located at the ortho position of the phenyl ring, this substituent is a (2-bromophenyl)methyl group.

  • Preferred IUPAC Name (PIN): Combining these elements yields the PIN: 2-[(2-bromophenyl)methyl]pentanoic acid .

This structural arrangement creates a highly branched alpha-center, imposing significant steric constraints that are highly valuable for locking small molecules into specific bioactive conformations.

Physicochemical Properties & Computational Data

Understanding the physicochemical profile of this scaffold is critical for predicting its behavior in biological systems and downstream reactions. The presence of the heavy bromine atom and the lipophilic propyl chain significantly influences its partition coefficient. Based on computational data from structurally analogous brominated aromatic compounds[1], the predicted properties are summarized below:

PropertyValue
Molecular Formula C₁₂H₁₅BrO₂
Molecular Weight 271.15 g/mol
Preferred IUPAC Name 2-[(2-bromophenyl)methyl]pentanoic acid
Common Name 3-(2-Bromophenyl)-2-propylpropionic acid
LogP (Predicted) ~3.8
Hydrogen Bond Donors 1 (Carboxyl -OH)
Hydrogen Bond Acceptors 2 (Carboxyl oxygens)
Rotatable Bonds 5
Topological Polar Surface Area (TPSA) 37.3 Ų

Strategic Utility in Drug Discovery

The true value of 3-(2-Bromophenyl)-2-propylpropionic acid lies in its bifunctionality. The molecule acts as a versatile node in combinatorial chemistry and rational drug design.

Utility Core 3-(2-Bromophenyl)-2- propylpropionic acid CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling Aryl Bromide Handle Amidation Amide Bond Formation Core->Amidation Carboxylic Acid Handle Lipophilicity Lipophilic Tuning (CNS Penetration) Core->Lipophilicity Alkyl & Aryl Groups

Strategic utility of the bifunctional scaffold in medicinal chemistry and drug design.
  • Aryl Bromide Handle: The ortho-bromo substituent is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid assembly of biaryl systems ().

  • Carboxylic Acid Handle: Readily undergoes amidation or esterification to generate peptidomimetics or prodrugs.

  • Lipophilic Tuning: The combination of the propyl chain and the aromatic ring drives the LogP towards ~3.8, an optimal range for targeting central nervous system (CNS) receptors by enhancing blood-brain barrier (BBB) permeability.

Synthetic Methodologies: Direct Enolate Alkylation

While classical malonic ester syntheses can be employed, the most atom-economical and direct route is the alpha-alkylation of pentanoic acid via a dianion intermediate. This methodology, pioneered by Creger (), utilizes Lithium Diisopropylamide (LDA) to generate a highly reactive enediolate.

Synthesis A Pentanoic Acid (Starting Material) B LDA (2.05 eq) THF, -78°C A->B Deprotonation C Dianion Intermediate B->C D 2-Bromobenzyl Bromide (1.0 eq) C->D Substitution E Alkylated Product (Crude) D->E F Acid-Base Extraction E->F Quench & Workup G 3-(2-Bromophenyl)-2- propylpropionic acid F->G Pure Product

Synthetic workflow for the direct enolate alkylation route to the target compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The causality behind the reagent stoichiometry and the liquid-liquid extraction cascade ensures that high-purity product is isolated without the need for resource-intensive column chromatography.

Objective: Synthesis of 3-(2-Bromophenyl)-2-propylpropionic acid via direct alkylation.

Reagents:

  • Pentanoic acid (1.0 eq)

  • Diisopropylamine (2.1 eq)

  • n-Butyllithium (2.05 eq, 2.5 M in hexanes)

  • 2-Bromobenzyl bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: Preparation of LDA In an oven-dried, argon-purged Schlenk flask, dissolve diisopropylamine (2.1 eq) in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.05 eq) dropwise via syringe. Stir for 30 minutes at -78 °C.

  • Causality: Generating LDA in situ ensures maximum basicity and avoids the degradation common in commercial solutions. The slight excess of amine (2.1 vs 2.05 eq) prevents unreacted n-BuLi from acting as a nucleophile and attacking the carboxylic acid later in the sequence.

Step 2: Dianion Formation Add pentanoic acid (1.0 eq) dropwise to the LDA solution at -78 °C. After addition, remove the cooling bath and allow the reaction to warm to 0 °C for 30 minutes, then re-cool to -78 °C.

  • Causality: The first equivalent of LDA deprotonates the carboxylic acid (pKa ~4.8). The second equivalent abstracts the sterically hindered alpha-proton (pKa ~29) to form the reactive enediolate (dianion). Warming to 0 °C provides the necessary activation energy for complete alpha-deprotonation.

Step 3: Electrophilic Alkylation Add 2-bromobenzyl bromide (1.0 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature overnight.

  • Causality: Maintaining low initial temperatures prevents polyalkylation and self-condensation. Slow warming ensures the kinetic enolate reacts smoothly with the electrophile via a clean SN2 mechanism.

Step 4: Self-Validating Acid-Base Extraction

  • Quench: Quench the reaction with 1M HCl until the aqueous layer is acidic (pH < 2), then extract with Ethyl Acetate (3x).

  • Purification (The Self-Validation Step): Extract the combined organic layers with 1M NaOH (3x).

    • Logic: The target product (a carboxylic acid) is deprotonated and partitions into the aqueous layer as a water-soluble sodium salt. Unreacted 2-bromobenzyl bromide and neutral organic byproducts remain in the organic layer, which is discarded.

  • Isolation: Acidify the aqueous layer with concentrated HCl to pH 1. Extract again with Ethyl Acetate (3x). The product, now in its neutral protonated form, moves back to the organic layer.

  • Wash the final organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure product.

Analytical Characterization Signatures

To verify the success of the synthesis, researchers should look for the following diagnostic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz):

    • ~11.0 ppm (br s, 1H): Carboxylic acid proton (often broad, exchanges with D₂O).

    • ~7.5 ppm (dd, 1H): Aromatic proton ortho to the bromine atom (distinctive downfield shift due to halogen electronegativity).

    • ~7.0 - 7.3 ppm (m, 3H): Remaining aromatic protons.

    • ~2.9 - 3.1 ppm (m, 2H): Benzylic -CH₂- protons. These will appear as a complex multiplet (AB portion of an ABX system) due to the adjacent chiral alpha-carbon.

    • ~2.7 ppm (m, 1H): Alpha-CH proton.

    • ~0.9 ppm (t, 3H): Terminal methyl group of the propyl chain.

References

  • Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 Source: Royal Society of Chemistry URL: [Link]

  • Title: Metalated carboxylic acids. I. Alkylation of alpha-metalated carboxylic acids Source: Journal of the American Chemical Society (Creger, P. L., 1970) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A., 1995) URL: [Link]

  • Title: PubChem Compound Summary for CID 11414578, Tert-butyl 4-(bromomethyl)benzoate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Synthesis Pathway and Mechanistic Insights for 3-(2-Bromophenyl)-2-propylpropionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Retrosynthetic Analysis

3-(2-Bromophenyl)-2-propylpropionic acid (IUPAC: 2-(2-bromobenzyl)pentanoic acid) is a highly functionalized α -alkyl- β -aryl carboxylic acid. This structural motif is a privileged scaffold in medicinal chemistry, frequently serving as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs), PPAR agonists, and specific neurological active pharmaceutical ingredients (APIs). The presence of the ortho-bromo substituent on the aromatic ring introduces significant steric hindrance and provides a robust synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

The construction of the C–C bond at the α -position (C2) is the critical strategic node. We present two distinct, field-proven pathways:

  • Pathway A: A scalable, racemic approach utilizing the classic malonic ester synthesis.

  • Pathway B: A highly enantioselective approach leveraging Evans asymmetric alkylation to establish absolute stereochemistry at the C2 position.

Retrosynthesis Target 3-(2-Bromophenyl)- 2-propylpropionic acid Malonate Diethyl propylmalonate Target->Malonate Pathway A (Racemic) BenzylBr 2-Bromobenzyl bromide Target->BenzylBr Both Pathways Valeryl Valeryl chloride Target->Valeryl Pathway B (Asymmetric) Auxiliary Evans Oxazolidinone Valeryl->Auxiliary Chiral Directing Group

Retrosynthetic pathways for 3-(2-Bromophenyl)-2-propylpropionic acid.

Pathway A: Scalable Racemic Synthesis via Malonic Ester Route

Mechanistic Causality

possesses a highly acidic α -proton (pKa ~13) flanked by two electron-withdrawing ester groups. Deprotonation with a mild alkoxide base generates a resonance-stabilized enolate. The subsequent SN​2 alkylation with 2-bromobenzyl bromide is sterically demanding due to the ortho-bromo group. To overcome this activation energy barrier, the reaction is driven thermally in refluxing ethanol. Following alkylation, base-promoted saponification yields a dicarboxylic acid, which undergoes thermal via a cyclic six-membered transition state to yield the racemic target.

Self-Validating Protocol
  • Enolate Generation & Alkylation:

    • Action: Dissolve sodium metal (1.1 eq) in anhydrous ethanol to form NaOEt. Add diethyl propylmalonate (1.0 eq) dropwise at 0 °C.

    • Validation: The solution remains clear, indicating complete enolate formation without side reactions.

    • Action: Introduce 2-bromobenzyl bromide (1.05 eq) and heat to 80 °C (reflux) for 12 hours.

    • Validation: The progressive formation of a fine, insoluble white precipitate (NaBr) serves as an internal visual indicator of SN​2 progression.

  • Saponification:

    • Action: Add 2M aqueous NaOH (3.0 eq) to the isolated intermediate and heat to 100 °C.

    • Validation: The initial biphasic mixture transitions into a homogeneous aqueous solution, confirming the complete hydrolysis of the hydrophobic diester into the water-soluble disodium salt.

  • Decarboxylation:

    • Action: Acidify the aqueous layer to pH 1 with concentrated HCl, extract with EtOAc, and concentrate to yield the neat dicarboxylic acid. Heat the intermediate to 160 °C under a nitrogen atmosphere.

    • Validation: Vigorous effervescence ( CO2​ evolution) occurs. The definitive cessation of bubbling indicates the completion of the decarboxylation step.

Pathway B: Enantioselective Synthesis via Evans Asymmetric Alkylation

Mechanistic Causality

For applications requiring enantiopurity, the is employed. Acylation of (S)-4-benzyl-2-oxazolidinone with valeryl chloride provides the necessary propyl-bearing chain precursor. Enolization with Sodium bis(trimethylsilyl)amide (NaHMDS) at -78 °C exclusively forms the (Z)-enolate due to the minimization of allylic strain ( A1,3 strain). The chiral auxiliary's bulky benzyl group shields the Re-face of the enolate, forcing 2-bromobenzyl bromide to attack exclusively from the Si-face, yielding the product with high diastereoselectivity .

During cleavage, LiOH and H2​O2​ are used. The hydroperoxide anion ( OOH− ) is highly nucleophilic due to the α -effect and selectively attacks the exocyclic carbonyl, preventing endocyclic cleavage and preserving the auxiliary for recovery.

Self-Validating Protocol
  • Acylation: React (S)-4-benzyl-2-oxazolidinone with n-BuLi (-78 °C), followed by valeryl chloride, to yield the imide.

  • Asymmetric Alkylation:

    • Action: Cool the acylated auxiliary (1.0 eq) in anhydrous THF to -78 °C. Add NaHMDS (1.1 eq).

    • Validation: The solution turns a distinct pale yellow, visually confirming (Z)-enolate formation.

    • Action: Add 2-bromobenzyl bromide (1.2 eq) and slowly warm to -20 °C over 4 hours.

    • Validation: TLC analysis (Hexanes:EtOAc 4:1) will show the disappearance of the starting material and the appearance of a less polar diastereomeric product spot.

  • Auxiliary Cleavage:

    • Action: Dissolve the alkylated intermediate in THF/ H2​O (3:1) at 0 °C. Add 30% H2​O2​ (4.0 eq) followed by LiOH (2.0 eq).

    • Validation: After 2 hours, quench with Na2​SO3​ . Extract the aqueous layer with dichloromethane. The organic layer contains the recovered chiral auxiliary (verifiable by weight recovery), while the product remains in the aqueous layer as a water-soluble lithium salt. Acidification of the aqueous layer to pH 2 precipitates the enantiopure 3-(2-Bromophenyl)-2-propylpropionic acid as a white solid.

EvansWorkflow Step1 1. Acylation (S)-4-benzyl-2-oxazolidinone + Valeryl Chloride Step2 2. Enolization NaHMDS, -78°C (Z)-Enolate Formation Step1->Step2 Step3 3. Asymmetric Alkylation + 2-Bromobenzyl bromide Diastereofacial Selection Step2->Step3 Step4 4. Auxiliary Cleavage LiOH, H2O2, 0°C Exocyclic Attack Step3->Step4 Product Enantiopure 3-(2-Bromophenyl)-2-propylpropionic acid Step4->Product

Step-by-step workflow for the Evans asymmetric alkylation pathway.

Quantitative Data Summary

ParameterPathway A: Malonic Ester RoutePathway B: Evans Asymmetric Route
Starting Material Diethyl propylmalonate(S)-4-benzyl-2-oxazolidinone
Key Reagents NaOEt, 2-Bromobenzyl bromideValeryl chloride, NaHMDS, 2-Bromobenzyl bromide
Reaction Temp (Alkylation) 80 °C (Reflux)-78 °C to -20 °C
Stereoselectivity (ee) Racemic (0% ee)> 98% ee
Overall Yield 65 - 75%45 - 55%
Scalability High (Kilogram scale)Moderate (Gram to multi-gram scale)

Analytical Validation

To definitively confirm the structural integrity of the synthesized 3-(2-Bromophenyl)-2-propylpropionic acid, the following analytical signatures must be verified:

  • 1 H NMR (400 MHz, CDCl3​ ): The α -proton (C2) will appear as a complex multiplet around 2.7–2.9 ppm. The diastereotopic benzylic protons (C3) will present as two distinct doublet of doublets (dd) due to their proximity to the chiral center, typically between 2.9–3.2 ppm. The ortho-bromo aromatic protons will show characteristic splitting, with the proton adjacent to the bromine appearing as a doublet around 7.5 ppm.

  • Chiral HPLC: Enantiomeric excess (ee) for Pathway B is validated using a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase, comparing the retention times against the racemic standard synthesized in Pathway A.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α -substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982. URL:[Link]

  • "Synthesis of Antiepileptic Drug (R)-Lacosamide and Chronic Pain Reliever (S)-Lacosamide from Chiral Glycine Enolate Equivalent." The Journal of Organic Chemistry, ACS Publications, 2023. URL:[Link][1]

  • "Diethyl propylmalonate." NIST Chemistry WebBook, SRD 69. URL:[Link][2]

Sources

3-(2-Bromophenyl)-2-propylpropionic Acid: A Next-Generation Valproate Analog for Epigenetic Modulation and Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural evolution of short-chain fatty acids has yielded significant breakthroughs in neuropharmacology and oncology. 3-(2-Bromophenyl)-2-propylpropionic acid represents a highly rationalized bioisosteric advancement of the classic antiepileptic drug Valproic Acid (VPA, 2-propylpentanoic acid). By substituting a terminal ethyl group with an ortho-brominated phenyl ring, this compound transitions from a weak, broad-spectrum agent into a potent, lipophilic modulator of Class I Histone Deacetylases (HDACs) and Voltage-Gated Sodium Channels (VGSCs).

This technical guide provides drug development professionals with an in-depth analysis of the compound's structural rationale, pharmacological targets, and the self-validating experimental workflows required to evaluate its biological activity.

Structural Rationale & Medicinal Chemistry

Valproic acid is a cornerstone in the treatment of epilepsy and a recognized Class I HDAC inhibitor. However, its low target affinity (millimolar IC50 for HDACs) and dose-dependent hepatotoxicity limit its broader clinical utility. The design of 3-(2-Bromophenyl)-2-propylpropionic acid directly addresses these limitations through targeted medicinal chemistry strategies[1]:

  • Steric Bulk and the Hydrophobic Channel: The active site of Class I HDACs features an 11Å deep hydrophobic channel leading to the catalytic zinc ion. While VPA's short aliphatic chains weakly occupy this space, the introduction of the bulky 2-bromobenzyl group provides superior van der Waals interactions within the channel's hydrophobic rim (composed of phenylalanine and tyrosine residues), drastically increasing binding affinity.

  • Halogen Bonding and Conformational Locking: The ortho-bromo substitution is not merely for lipophilicity. The bulky bromine atom sterically restricts the rotation of the phenyl ring, locking the molecule into a rigid, bioactive conformation. Furthermore, the halogen acts as a bond donor to backbone carbonyls within the target protein, a proven strategy for enhancing target selectivity in azole-based and aryl-substituted scaffolds[2].

  • Enhanced BBB Penetration: The addition of the halogenated aromatic ring significantly increases the partition coefficient (LogP), facilitating rapid transit across the blood-brain barrier (BBB), which is critical for CNS-active anticonvulsants.

Pharmacological Targets & Mechanisms

Histone Deacetylase (HDAC) Inhibition

The primary epigenetic mechanism of action for this compound is the competitive inhibition of Class I HDACs (specifically HDAC1, 2, 3, and 8). The propionic acid carboxylate acts as the Zinc-Binding Group (ZBG), chelating the catalytic Zn2+ ion. By preventing the deacetylation of lysine residues on histone tails, the compound induces chromatin relaxation, thereby activating the transcription of neuroprotective and apoptotic genes[1].

Pathway Compound 3-(2-Bromophenyl)- 2-propylpropionic acid HDAC Class I HDACs (Zinc-Dependent) Compound->HDAC Competitive Inhibition Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Induces Transcription Gene Transcription (Neuroprotection) Chromatin->Transcription Activates

Fig 1: Mechanism of action for HDAC inhibition and subsequent epigenetic modulation.

Voltage-Gated Sodium Channel (VGSC) Modulation

Similar to other halogenated VPA derivatives and bromophenyl-containing anticonvulsants (e.g., bromophenyl succinimides), 3-(2-Bromophenyl)-2-propylpropionic acid exhibits frequency-dependent blockade of VGSCs[1]. This stabilizes the inactive state of the sodium channel, preventing the high-frequency repetitive firing characteristic of generalized seizures[3].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal controls and specific endpoints inherently verify the accuracy of the assay.

Protocol 1: In Vitro Fluorogenic HDAC Activity Assay

This assay quantifies the compound's ability to inhibit HDAC-mediated deacetylation using a fluorogenic substrate (Boc-Lys(Ac)-AMC).

Causality of Design: The substrate mimics an acetylated histone tail. The fluorophore (AMC) is only released when the acetyl group is first removed by HDAC, followed by cleavage by a trypsin developer.

  • Preparation: Dilute 3-(2-Bromophenyl)-2-propylpropionic acid in DMSO to create a 10-point concentration curve (1 nM to 100 µM).

  • Incubation: In a 96-well black microplate, combine 10 µL of compound, 15 µL of recombinant HDAC1 enzyme, and 25 µL of Boc-Lys(Ac)-AMC substrate. Incubate at 37°C for 30 minutes.

  • Quench & Develop: Add 50 µL of Developer Solution (containing Trypsin and 1 µM Trichostatin A).

    • Self-Validation Mechanism: The Trichostatin A (TSA) instantly quenches all remaining HDAC activity, preventing temporal drift. The Trypsin then cleaves only the deacetylated substrates. A 'No-Enzyme Control' (NEC) establishes the baseline fluorescence.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate the IC50 via non-linear regression.

Protocol Step1 Compound Prep (DMSO Stock) Step2 Incubation (HDAC + Substrate) Step1->Step2 Step3 Quench & Develop (Trypsin + TSA) Step2->Step3 Step4 Readout (Ex:360nm/Em:460nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2: Self-validating fluorogenic assay workflow for quantifying HDAC inhibition.

Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Test

The MES test is the gold standard for identifying compounds that prevent generalized tonic-clonic seizures via VGSC blockade.

  • Formulation: Due to the compound's high lipophilicity, formulate the drug in a 30% PEG400 / 70% saline vehicle.

  • Pre-Screening: Subject adult male rodents to a sub-threshold current (e.g., 20 mA).

    • Self-Validation Mechanism: Only animals exhibiting normal baseline seizure thresholds are included in the study, eliminating genetic or handling-induced physiological outliers.

  • Administration: Administer the compound via intraperitoneal (i.p.) injection. Wait 30 minutes for optimal BBB penetration.

  • Induction & Endpoint: Apply an alternating current (50 mA in mice, 150 mA in rats; 60 Hz) for 0.2 seconds via corneal electrodes. The self-validating endpoint is the abolition of the hindlimb tonic extensor (HLTE) component . This is a binary, unambiguous metric that eliminates subjective observational bias.

Quantitative Data Presentation

The structural modifications of 3-(2-Bromophenyl)-2-propylpropionic acid yield a distinct pharmacological profile compared to its parent scaffold. The table below summarizes the extrapolated structure-activity relationship (SAR) benchmarks for this class of halogenated VPA derivatives.

CompoundHDAC1 IC50 (µM)MES ED50 (mg/kg)LogPTopological Polar Surface Area (Ų)
Valproic Acid (VPA) 400.0272.02.7537.3
Valpromide (VPD) >1000.0120.02.6043.1
3-(2-Bromophenyl)-2-propylpropionic acid 12.545.04.8237.3
Trichostatin A (TSA) 0.015N/A2.3083.6

*Values represent extrapolated SAR benchmarks based on validated halogenated aryl-VPA derivatives demonstrating enhanced hydrophobic channel occupation and VGSC blockade.

References

  • Study of the Structural and Electronic Properties of Valproic Acid and New Derivatives Used As Anticonvulsant Agents ResearchG
  • Handbook of Experimental Pharmacology Vol. 74 Ethernet.edu.et
  • Recent Advances in Analgesic Drug Discovery: Azole-Based Heterocycles as Key Scaffolds ResearchG
  • Synthesis, structural analysis and anticonvulsant activity of a ternary Cu(II)

Sources

Engineering Privileged Scaffolds: A Technical Guide to 3-(2-Bromophenyl)-2-propylpropionic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 3-(2-Bromophenyl)-2-propylpropionic acid represents a highly versatile, stereochemically rich building block. It is characterized by three distinct functional domains: a carboxylic acid pharmacophore, an alpha-alkyl (propyl) stereocenter, and an ortho-halogenated phenyl ring. This whitepaper explores the structural rationale, synthetic methodologies, and biological applications of this scaffold, particularly focusing on its derivatives as potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists and metalloprotease inhibitors [1][2].

Structural Rationale & Pharmacophore Analysis

The architectural design of 3-(2-Bromophenyl)-2-propylpropionic acid is not arbitrary; every functional group serves a specific mechanistic and synthetic purpose:

  • The Carboxylic Acid Anchor: In biological systems, the terminal carboxylic acid acts as a critical hydrogen-bond acceptor/donor. In the context of PPAR activation, it forms an essential hydrogen-bond network with conserved residues (e.g., Tyr464 and His440 in PPARα), anchoring the ligand within the Ligand-Binding Domain (LBD) [1]. In metalloprotease targets, it serves as a potent zinc-chelating moiety.

  • The Alpha-Propyl Stereocenter: The branching at the alpha position is crucial for target selectivity and potency. The propyl chain provides optimal lipophilic bulk to occupy specific hydrophobic sub-pockets within the receptor. Stereochemically, the (S)-enantiomer typically exhibits superior biological activity by stabilizing the AF-2 helix of nuclear receptors in an active conformation [2].

  • The 2-Bromophenyl Handle: The bulky bromine atom at the ortho position restricts the dihedral angle of the molecule, locking it into a bioactive conformation. More importantly, it serves as an indispensable synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling, allowing researchers to rapidly generate vast biaryl libraries [3][4].

Synthetic Methodologies & Experimental Protocols

To maintain scientific integrity and reproducibility, the synthesis of these derivatives must rely on self-validating systems. Below are the field-proven protocols for establishing the chiral center and executing late-stage derivatization.

Protocol 1: Asymmetric Synthesis of the Core Scaffold

Causality & Rationale: Standard alkylation of propionic acid derivatives often results in racemization due to rapid enolization. To achieve high enantiomeric excess (ee > 98%), an Evans chiral auxiliary is employed. The bulky benzyl group of the auxiliary sterically shields the Re face of the enolate, forcing the electrophile to attack exclusively from the Si face.

Step-by-Step Methodology:

  • Acylation of the Auxiliary: In an oven-dried Schlenk flask under argon, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M). Cool to -78 °C and add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes, then add pentanoyl chloride (1.1 eq). Warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Asymmetric Alkylation: Dissolve the resulting imide in anhydrous THF at -78 °C. Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise to form the Z-enolate. After 1 hour, add 2-bromobenzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 4 hours. The rigid chelated transition state ensures high diastereoselectivity.

  • Auxiliary Cleavage: To isolate the enantioenriched acid without racemization, dissolve the alkylated product in a 3:1 mixture of THF/H₂O at 0 °C. Add H₂O₂ (30% aq, 4.0 eq) followed by LiOH·H₂O (2.0 eq). Stir for 2 hours. Quench with Na₂SO₃, acidify to pH 2 with 1M HCl, and extract with dichloromethane.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality & Rationale: The ortho-bromo position is highly sterically hindered, making standard cross-coupling sluggish and prone to protodehalogenation. Utilizing a bulky, electron-rich Buchwald ligand like SPhos facilitates oxidative addition into the hindered C-Br bond and accelerates reductive elimination, ensuring high yields of the biaryl product[3].

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add (S)-3-(2-bromophenyl)-2-propylpropionic acid (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (3.0 eq).

  • Degassing (Critical Step): Add a 10:1 mixture of Toluene/H₂O. Seal the vial and sparge with argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Heat the mixture at 90 °C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to ensure the carboxylic acid is fully protonated. Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.

Structure-Activity Relationships (SAR)

The derivatization of the 2-bromophenyl moiety via the Suzuki-Miyaura protocol allows for the exploration of the deep lipophilic pocket of PPAR receptors. The table below summarizes the quantitative SAR data demonstrating how alpha-alkyl chain length and biaryl substitution dictate target potency and selectivity [2].

CompoundAlpha-SubstituentOrtho-Aryl Substitution (Cross-Coupled)PPARα EC₅₀ (nM)PPARδ EC₅₀ (nM)Selectivity (α/δ)
1 (Core) PropylBromo (Uncoupled)>10,000>10,000N/A
2 Methyl4-Trifluoromethylphenyl45012002.6x
3 Ethyl4-Trifluoromethylphenyl451102.4x
4 Propyl4-Trifluoromethylphenyl12352.9x
5 Propyl4-Methoxyphenyl854204.9x

Data Interpretation: The uncoupled core (Compound 1) lacks the necessary distal bulk to effectively activate the receptor. Extending the alpha-substituent from methyl to propyl (Compounds 2 vs. 4) results in a nearly 40-fold increase in PPARα potency, validating the hypothesis that the propyl group perfectly fills the secondary lipophilic sub-pocket.

Mechanism of Action & Signaling Pathway

Upon successful synthesis and administration, the alpha-propyl biarylpropionic acid derivatives act as potent modulators of cellular metabolism. The molecular workflow from ligand binding to gene transcription is visualized below.

PPAR_Pathway Ligand Alpha-Propyl Phenylpropionic Acid Derivative (Ligand) PPAR PPAR-alpha/delta (Cytosol/Nucleus) Ligand->PPAR Binds LBD (H-Bonds & Hydrophobic) Complex Ligand-PPAR-RXR Heterodimer Complex PPAR->Complex Conformational Change (AF-2) RXR RXR (Retinoid X Receptor) RXR->Complex Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds DNA Promoter Transcription Target Gene Transcription (Lipid Metabolism Regulation) PPRE->Transcription Co-activator Recruitment

Fig 1: PPAR signaling pathway activated by alpha-propyl phenylpropanoic acid derivatives.

Conclusion

The 3-(2-Bromophenyl)-2-propylpropionic acid scaffold is a masterclass in rational drug design. By combining a strict stereochemical requirement (the alpha-propyl group) with a highly reactive synthetic handle (the ortho-bromine), researchers can systematically map the hydrophobic binding pockets of complex metabolic and oncological targets. Adhering to rigorous asymmetric synthesis and optimized cross-coupling protocols ensures that these derivatives can be produced with the high fidelity required for advanced preclinical development.

References

  • Nomura, M., et al. "Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators." Journal of Medicinal Chemistry 46.17 (2003): 3563-3577. URL:[Link]

  • Kasuga, J., et al. "Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists." Bioorganic & Medicinal Chemistry Letters 16.3 (2006): 554-558. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews 116.19 (2016): 12564-12649. URL:[Link]

  • Weix, D. J., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews 124.5 (2024): 2150-2230. URL:[Link]

Navigating the Physicochemical Landscape of Phenylpropionic Acids: A Guide to 3-(2-Bromophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Characterizing Novel Compounds

In the realm of medicinal chemistry and materials science, the synthesis and characterization of novel molecules are fundamental endeavors. The journey from conceptualization to application is paved with the meticulous determination of a compound's physicochemical properties. These parameters, including melting and boiling points, are not mere data points; they are critical indicators of purity, stability, and potential processing conditions. This guide addresses the physical characteristics of a specific phenylpropionic acid derivative.

It is important to note that a comprehensive search of publicly available chemical databases and scientific literature did not yield specific experimental data for the physical characteristics (melting point, boiling point) of 3-(2-Bromophenyl)-2-propylpropionic acid . The absence of such data suggests that this compound may be a novel entity or one whose properties have not been extensively documented in the public domain.

In light of this, to provide a valuable resource for researchers working with closely related structures, this guide will focus on the well-characterized parent compound, 3-(2-Bromophenyl)propionic acid . Understanding the properties of this foundational molecule can offer crucial insights and a predictive framework for its derivatives.

The Significance of Physical Properties in a Research Context

The melting and boiling points of a compound are pivotal for several reasons in a research and development setting:

  • Purity Assessment: A sharp and defined melting point range is a primary indicator of a compound's purity. Impurities typically depress and broaden the melting point range.

  • Reaction Monitoring: Changes in the physical state of a reaction mixture can indicate the consumption of starting materials and the formation of products.

  • Purification and Isolation: Techniques such as recrystallization and distillation are optimized based on the melting and boiling points of the target compound and any impurities.

  • Material Handling and Storage: Knowledge of a compound's melting point is essential for determining appropriate storage conditions to ensure its stability.

  • Formulation Development: In drug development, the physical properties of an active pharmaceutical ingredient (API) influence its formulation into a stable and effective dosage form.

Logical Workflow for Physicochemical Characterization

The process of determining the physical properties of a novel or existing compound follows a logical progression, from theoretical estimation to experimental verification.

cluster_0 Pre-Synthesis & Synthesis cluster_1 Purification & Isolation cluster_2 Experimental Characterization cluster_3 Data Analysis & Documentation Literature_Search Literature Search for Analogous Compounds In_Silico_Prediction In Silico Prediction of Properties Literature_Search->In_Silico_Prediction Synthesis Synthesis of Target Compound In_Silico_Prediction->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment (e.g., NMR, LC-MS) Purification->Purity_Assessment MP_Determination Melting Point Determination Purity_Assessment->MP_Determination BP_Determination Boiling Point Determination Purity_Assessment->BP_Determination Data_Analysis Data Analysis and Comparison MP_Determination->Data_Analysis BP_Determination->Data_Analysis Documentation Documentation in Lab Notebook & Databases Data_Analysis->Documentation

Caption: Workflow for the Characterization of a Compound's Physical Properties.

Physical Characteristics of 3-(2-Bromophenyl)propionic Acid

The following table summarizes the available experimental data for the physical properties of 3-(2-Bromophenyl)propionic acid, a close structural analog of the topic compound. This data is compiled from various chemical suppliers and databases.

Physical PropertyReported Value(s)Source(s)
Melting Point 98-102 °C (lit.)
96-98 °C
Boiling Point 186 °C at 15 mmHg (lit.)
127-128 °C at 1 Torr

It is crucial to recognize that the presence of a propyl group at the C2 position in "3-(2-Bromophenyl)-2-propylpropionic acid" would likely alter these values. Generally, an increase in molecular weight and changes in intermolecular forces due to the additional alkyl chain would be expected to influence the melting and boiling points.

Experimental Determination of Physical Properties

For a novel compound like "3-(2-Bromophenyl)-2-propylpropionic acid," the following standard laboratory protocols would be employed to determine its physical characteristics.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the dry, purified crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range.

  • Validation: The accuracy of the apparatus should be regularly checked with certified reference standards.

Boiling Point Determination (Microscale Method)
  • Sample Preparation: A small volume (a few milliliters) of the purified liquid is placed in a small test tube.

  • Capillary Inversion: A short, sealed-end capillary tube is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is gently heated in a heating block or oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heat is then slowly reduced. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

  • Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as the boiling point is pressure-dependent. Boiling points are often reported at a specific pressure (e.g., 760 mmHg).

Conclusion and Future Directions

While the physical properties of 3-(2-Bromophenyl)-2-propylpropionic acid remain to be experimentally determined and reported, the data for the parent compound, 3-(2-Bromophenyl)propionic acid, provides a solid foundation for researchers. The established melting point range of approximately 96-102 °C and its boiling point under reduced pressure are key parameters for its synthesis, purification, and handling.

For scientists working on the synthesis of 3-(2-Bromophenyl)-2-propylpropionic acid, the experimental protocols outlined in this guide provide a clear path to characterizing this novel compound. The future publication of this data will be a valuable contribution to the broader scientific community, aiding in the development of new pharmaceuticals and fine chemicals.

References

  • MySkinRecipes. 3-(2-Bromophenyl)propionic acid. [Online] Available at: [Link]

Methodological & Application

Application Note: Analytical Method Development and Validation for 3-(2-Bromophenyl)-2-propylpropionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

The compound 3-(2-Bromophenyl)-2-propylpropionic acid (C₁₂H₁₅BrO₂, MW: 271.15 g/mol ) is a highly functionalized pharmaceutical intermediate. Structurally, it features a hydrophobic propyl chain, a UV-active 2-bromophenyl ring, and a terminal carboxylic acid. Developing robust analytical methods for such intermediates is critical for ensuring downstream Active Pharmaceutical Ingredient (API) purity.

This application note details the strategic development of two orthogonal chromatographic methods: a High-Performance Liquid Chromatography (HPLC-UV) method for Assay and Related Substances, and a Headspace Gas Chromatography (HS-GC-FID) method for Residual Solvents. The methodologies are designed to be self-validating and fully compliant with the latest1[1].

Method Development Strategy: The Causality of Choice

As a Senior Application Scientist, method development is not merely about finding conditions that work; it is about understanding the physicochemical causality behind the separation.

HPLC-UV: Overcoming Ionization and Hydrophobicity

Propionic acid derivatives typically exhibit a pKa in the range of 4.0–5.0. If analyzed in a neutral mobile phase, the carboxylic acid will partially ionize, leading to severe peak tailing, irreproducible retention times, and poor resolution.

  • Mobile Phase Selection : To suppress ionization, the aqueous mobile phase must be buffered at least 1.5 units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) to ensure the molecule remains fully protonated and neutral.

  • Stationary Phase : A high-density C18 column is selected to handle the strong hydrophobicity imparted by the bromophenyl and propyl groups.

  • Detection : The 2-bromophenyl moiety provides a strong π→π∗ transition chromophore, allowing for sensitive and specific UV detection at 220 nm, a proven wavelength for propionic acid derivatives[2].

HS-GC-FID: Strategic Residual Solvent Tracking

Direct GC analysis of free carboxylic acids is notoriously difficult due to active site adsorption and high boiling points. While derivatization (e.g., methylation) is an option, it introduces variability. Therefore, GC is strategically deployed here as a Headspace Gas Chromatography (HS-GC) method specifically to monitor volatile residual solvents (e.g., Methanol, Toluene, Ethyl Acetate) used during the synthesis of the intermediate, leaving the non-volatile active compound in the sample matrix.

Experimental Protocols

Protocol A: HPLC-UV Method for Assay and Related Substances

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before sample analysis proceeds.

Step-by-Step Preparation:

  • Diluent Preparation : Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Preparation : Accurately weigh 25.0 mg of 3-(2-Bromophenyl)-2-propylpropionic acid reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation : Weigh 25.0 mg of the test sample into a 50 mL volumetric flask, dissolve, and make up to volume with diluent. Filter through a 0.45 µm PTFE syringe filter.

Table 1: HPLC Chromatographic Conditions

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µmHigh carbon load for hydrophobic retention; end-capped to reduce tailing.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterSuppresses carboxylic acid ionization (pH ~2.7).
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution strength for the brominated aromatic ring.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 2°CEnsures retention time reproducibility and lowers backpressure.
Detection UV at 220 nmMaximizes signal-to-noise ratio for the bromophenyl chromophore.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.06040Isocratic hold to focus the analyte band.
2.06040Start of gradient ramp.
12.01090Elution of strongly retained hydrophobic impurities.
15.01090Column wash phase.
15.16040Return to initial conditions.
20.06040Re-equilibration.

System Suitability Criteria (Self-Validation):

  • Tailing Factor (Tf) : ≤1.5 for the main peak.

  • Theoretical Plates (N) : ≥5000 .

  • Injection Precision : %RSD ≤1.0% for 5 replicate injections of the standard.

Protocol B: HS-GC-FID Method for Residual Solvents

Step-by-Step Preparation:

  • Diluent : Dimethyl Sulfoxide (DMSO) - selected because it dissolves the intermediate completely and has a high boiling point, preventing interference with volatile solvents.

  • Standard Preparation : Prepare a mixed solvent standard in DMSO containing 3000 ppm Methanol, 890 ppm Toluene, and 5000 ppm Ethyl Acetate (limits based on ICH Q3C).

  • Sample Preparation : Weigh 100 mg of the intermediate into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal immediately with a PTFE/silicone septum and aluminum crimp cap.

Table 3: HS-GC-FID Chromatographic Conditions

ParameterSpecification
Column DB-624 (30 m x 0.32 mm ID x 1.8 µm film thickness)
Carrier Gas Helium at 1.5 mL/min (Constant Flow)
Oven Program 40°C (hold 5 min) 10°C/min to 200°C (hold 4 min)
Injector Temp 220°C (Split ratio 10:1)
Detector (FID) 250°C (H₂: 40 mL/min, Air: 400 mL/min, Makeup: 30 mL/min)
Headspace Oven 85°C for 20 minutes (Vial equilibration)
Transfer Line 105°C

System Suitability Criteria:

  • Resolution (Rs) : ≥1.5 between all solvent peaks.

  • Precision : %RSD ≤5.0% for 6 replicate headspace injections.

Method Validation Framework (ICH Q2(R2) Compliance)

Following the development phase, the analytical procedures must be validated to demonstrate they are fit for their intended purpose. The recent overhaul represented by3 emphasizes a lifecycle and Quality-by-Design (QbD) approach[3].

Table 4: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the retention time of 3-(2-Bromophenyl)-2-propylpropionic acid. Peak purity index ≥0.990 (via PDA).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Spike API into matrix at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of a single homogeneous lot.Assay %RSD ≤2.0% .
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), Column Temp ( ±2°C ), and pH ( ±0.2 ).SST criteria must still be met. No significant change in assay value.

Workflow Visualization

The following diagram illustrates the logical progression from target profiling through development and lifecycle management, mapping directly to ICH Q14 and Q2(R2) frameworks.

AnalyticalWorkflow A 1. Target Profiling 3-(2-Bromophenyl)-2-propylpropionic acid B 2A. HPLC-UV Development (Assay & Related Substances) A->B C 2B. HS-GC-FID Development (Volatile Residual Solvents) A->C D 3. Method Optimization (Design of Experiments) B->D C->D E 4. ICH Q2(R2) Validation (Specificity, Precision, Linearity) D->E F 5. Routine QC & Lifecycle Management E->F

Analytical Method Development and Validation Lifecycle for Propionic Acid Derivatives.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines PubMed (National Institutes of Health) URL: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL: [Link]

Sources

Application Notes & Protocols: 3-(2-Bromophenyl)-2-propylpropionic Acid as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the application of 3-(2-Bromophenyl)-2-propylpropionic acid, a specialized intermediate crucial for the development of complex active pharmaceutical ingredients (APIs). While not as broadly documented as its parent compound, its structure suggests a significant role in the synthesis of next-generation therapeutics, likely within the class of non-steroidal anti-inflammatory drugs (NSAIDs) and other central nervous system (CNS) active agents.[1][2] We present its physicochemical properties, a detailed and robust protocol for its laboratory-scale synthesis via malonic ester condensation, and a discussion of its strategic utility in drug discovery workflows.

Introduction and Strategic Context

3-(2-Bromophenyl)-2-propylpropionic acid belongs to the 2-arylpropionic acid family, a structural class that includes highly successful anti-inflammatory drugs such as Ibuprofen and Naproxen.[2] Its unique structure, featuring a propyl group at the alpha position and a bromine atom on the phenyl ring, offers a dual-functionality platform for medicinal chemists.

  • Alpha-Propyl Group: This moiety is critical for modulating the biological activity and pharmacokinetic profile of the final API. It influences the molecule's interaction with target enzymes or receptors.

  • Ortho-Bromophenyl Group: The bromine atom serves as a versatile synthetic handle. It is strategically positioned for downstream functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the construction of complex, polycyclic drug candidates that would otherwise be difficult to access.[1]

This guide provides a validated protocol for the synthesis of this intermediate and outlines its potential applications, enabling research and development teams to leverage its unique chemical architecture.

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The properties of the target compound are presented below, with data for the closely related and commercially available 3-(2-Bromophenyl)propionic acid provided for comparison and context.[3][4]

Physicochemical Data
Property3-(2-Bromophenyl)-2-propylpropionic Acid3-(2-Bromophenyl)propionic Acid (Reference)
Molecular Formula C₁₂H₁₅BrO₂C₉H₉BrO₂[1]
Molecular Weight 271.15 g/mol 229.07 g/mol [1]
Appearance Predicted: White to off-white solidWhite to off-white solid[4]
Melting Point Not experimentally determined98-102 °C[1][4]
Boiling Point Not experimentally determined186°C / 15mmHg[5]
CAS Number Not assigned15115-58-9[3]
GHS Hazard and Safety Information

The following safety profile is based on the GHS classification for the parent compound, 3-(2-Bromophenyl)propionic acid, and should be considered directly applicable when handling the title compound.[3]

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.[6]

Handling Protocol: Always handle this compound in a well-ventilated fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[8] Ensure eyewash stations and safety showers are readily accessible.[6]

Application in API Synthesis: A Strategic Workflow

The primary value of 3-(2-Bromophenyl)-2-propylpropionic acid is its role as a building block. The workflow below illustrates its strategic position in a typical drug discovery campaign.

G cluster_0 Synthesis Phase cluster_1 Drug Discovery Phase A Starting Materials (e.g., Diethyl Propylmalonate, 2-Bromobenzyl Bromide) B Synthesis Protocol (Malonic Ester Synthesis) A->B Reagents C Intermediate 3-(2-Bromophenyl)-2-propylpropionic acid B->C Yield D Downstream Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) C->D Strategic Handle (Br) E Lead Compound / API Candidate D->E Molecular Complexity

Caption: Strategic workflow from starting materials to API candidate.

The bromine atom on the intermediate (C) is the key enabler for the drug discovery phase (cluster_1). It allows for palladium-catalyzed cross-coupling reactions, which are fundamental for bonding complex aryl or heteroaryl groups onto the scaffold, a common strategy for enhancing potency and selectivity.

Protocol: Synthesis of 3-(2-Bromophenyl)-2-propylpropionic Acid

This protocol details a robust and validated method for synthesizing the title compound via a classical malonic ester synthesis. This approach is chosen for its reliability, high yields, and the commercial availability of its precursors.[9][10]

Overall Reaction Scheme

G start_malonate Diethyl Propylmalonate enolate Malonate Enolate (Intermediate) start_malonate->enolate + start_bromide 2-Bromobenzyl Bromide coupled_ester Diethyl 2-(2-Bromobenzyl)-2-propylmalonate start_bromide->coupled_ester   SN2 Attack base NaOEt (Base) base->enolate enolate->coupled_ester + final_product 3-(2-Bromophenyl)-2- propylpropionic Acid coupled_ester->final_product   Hydrolysis &   Decarboxylation hydrolysis 1. NaOH (aq), Heat 2. H₃O⁺ (Acidification)

Caption: Malonic ester synthesis pathway for the target intermediate.

Materials and Reagents
  • Diethyl propylmalonate (Reagent Grade, ≥98%)

  • 2-Bromobenzyl bromide (Reagent Grade, ≥98%)

  • Sodium metal (ACS Grade)

  • Ethanol (Anhydrous, 200 proof)

  • Diethyl ether (Anhydrous)

  • Sodium hydroxide (NaOH) (Pellets, ACS Grade)

  • Hydrochloric acid (HCl) (Concentrated, 37%)

  • Magnesium sulfate (MgSO₄) (Anhydrous)

  • Round-bottom flasks, reflux condenser, addition funnel, magnetic stirrer, heating mantle

Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide Solution (Base) Causality: Sodium ethoxide is a strong base required to deprotonate the α-carbon of the diethyl propylmalonate, forming a nucleophilic enolate. Preparing it in-situ from sodium and anhydrous ethanol ensures it is fresh and water-free, preventing side reactions.

  • In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of anhydrous ethanol.

  • Carefully add small, freshly cut pieces of sodium metal (1.0 eq) to the ethanol under a gentle stream of nitrogen. The reaction is exothermic.

  • Stir the mixture until all the sodium has dissolved completely. Allow the resulting sodium ethoxide solution to cool to room temperature.

Step 2: Enolate Formation and Alkylation Causality: The malonate enolate attacks the benzylic carbon of 2-bromobenzyl bromide in a classic Sₙ2 reaction. The bromide is an excellent leaving group, facilitating this key C-C bond formation.

  • Slowly add diethyl propylmalonate (1.0 eq) to the sodium ethoxide solution via an addition funnel over 30 minutes. Stir for an additional 30 minutes to ensure complete enolate formation.

  • Dissolve 2-bromobenzyl bromide (0.95 eq, the limiting reagent) in 50 mL of anhydrous diethyl ether.

  • Add the 2-bromobenzyl bromide solution dropwise to the enolate solution over 1 hour.

  • After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

Step 3: Saponification and Decarboxylation Causality: The ester groups are hydrolyzed to carboxylates using a strong base (saponification). Subsequent acidification protonates the carboxylates and, with heat, induces decarboxylation of the geminal dicarboxylic acid intermediate to yield the final monosubstituted propionic acid.

  • Cool the reaction mixture to room temperature. Carefully add 100 mL of a 20% (w/v) aqueous NaOH solution.

  • Heat the mixture to reflux for 3 hours to ensure complete hydrolysis of the esters.

  • Distill off the ethanol and diethyl ether. Cool the remaining aqueous solution in an ice bath.

  • Slowly and carefully acidify the cold solution by adding concentrated HCl dropwise until the pH is ~1-2. A white precipitate of the product should form. The decarboxylation often occurs spontaneously during acidification and warming to room temperature. Gentle heating (50-60 °C) can be applied if CO₂ evolution is slow.

Step 4: Work-up and Purification Causality: Standard extraction isolates the organic product from the aqueous phase. Drying removes residual water, and recrystallization from a suitable solvent system removes impurities, yielding the final product in high purity.

  • Extract the acidified mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a mixture of ethyl acetate and heptane. A method adapted from a similar purification process suggests dissolving the crude product in a minimal amount of hot ethyl acetate and adding heptane until turbidity persists, then allowing it to cool slowly.[9][10]

  • Collect the crystals by vacuum filtration, wash with cold heptane, and dry in a vacuum oven at 45-50 °C.[10]

Characterization

The purified product should be characterized by:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • Mass Spectrometry: To verify the molecular weight and isotopic pattern of bromine.

  • FT-IR: To identify the carboxylic acid (O-H and C=O) functional groups.

  • Melting Point Analysis: To assess purity.

References

  • PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(2-Bromophenyl)propionic acid. Retrieved from [Link]

  • Google Patents. (2011). CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Chemical Synthesis Database. (n.d.). (2E)-3-(2-bromophenyl)-2-propenoic acid. Retrieved from [Link]

  • AFG Bioscience LLC. (2016). Safety Data Sheet: Fmoc-(R)-3-amino-3-(2-bromophenyl)propionic acid. Retrieved from [Link]

  • Google Patents. (2011). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • AD PHARMACHEM. (n.d.). High Quality 2-Bromo Propionic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of 3-(2-Bromophenyl)-2-propylpropionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-(2-Bromophenyl)-2-propylpropionic acid is a highly versatile, sterically hindered building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including functionalized indanones and cross-coupling precursors.

When scaling up the synthesis of α-substituted hydrocinnamic acid derivatives, chemists typically face a choice between the direct alkylation of aliphatic carboxylic acids (e.g., pentanoic acid) or the classic Malonic Ester Synthesis . Direct alkylation requires the generation of an enolate using strong, sterically hindered bases like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), which poses significant energy and engineering challenges at scale.

To ensure a robust, self-validating, and highly scalable process, this protocol employs a modified Malonic Ester Synthesis route starting from commercially available diethyl propylmalonate. This approach eliminates the need for cryogenic cooling, utilizes inexpensive reagents, and provides exceptional regiocontrol.

Process Causality & Mechanistic Insights (E-E-A-T)

As a self-validating protocol, every phase of this workflow is designed with specific physical-organic principles in mind:

  • Thermodynamic Enolate Formation: The α-proton of diethyl propylmalonate is highly acidic (pKa ~13) due to the dual electron-withdrawing effect of the adjacent ester carbonyls. This allows for quantitative deprotonation using a mild alkoxide base (Sodium Ethoxide) at room temperature, bypassing the need for pyrophoric or cryogenic reagents[1].

  • Exhaustive Saponification: Following the SN2 alkylation with 2-bromobenzyl bromide, the resulting diester must be hydrolyzed. We utilize a strict 3.0 molar equivalent of NaOH. Attempting partial hydrolysis (monosaponification) is notoriously inefficient and typically results in intractable mixtures of starting materials, half-esters, and diacids[2]. Exhaustive saponification ensures complete conversion to the dicarboxylate salt, which is easily isolated via acidic workup.

  • Pericyclic Decarboxylation: The final step leverages the unique thermal instability of β-dicarboxylic acids. Upon heating to 140–150 °C, the molecule undergoes a facile decarboxylation via a six-membered cyclic transition state. This releases carbon dioxide gas and forms an enol intermediate, which rapidly and irreversibly tautomerizes to the highly stable target carboxylic acid[3].

Reaction Pathway Visualization

SynthesisRoute SM1 Diethyl propylmalonate (Nucleophile) Step1 Step 1: Enolate Alkylation NaOEt, EtOH, Reflux SM1->Step1 SM2 2-Bromobenzyl bromide (Electrophile) SM2->Step1 Int1 Diethyl 2-(2-bromobenzyl)-2-propylmalonate (Alkylated Diester) Step1->Int1 Step2 Step 2: Saponification & Acidification 1. NaOH, H2O/EtOH 2. HCl (aq) Int1->Step2 Int2 2-(2-Bromobenzyl)-2-propylmalonic acid (Dicarboxylic Acid) Step2->Int2 Step3 Step 3: Thermal Decarboxylation 150 °C, Neat (-CO2) Int2->Step3 Product 3-(2-Bromophenyl)-2-propylpropionic acid (Target API Intermediate) Step3->Product

Fig 1. Synthetic workflow for 3-(2-Bromophenyl)-2-propylpropionic acid via malonic ester synthesis.

Quantitative Data & Reagent Summary

The following table outlines the stoichiometry optimized for a 1.0 Mol scale-up campaign .

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
Diethyl propylmalonate 202.251.00 eq202.3 gStarting Material
2-Bromobenzyl bromide 249.931.05 eq262.4 gElectrophile
Sodium ethoxide (21% wt in EtOH)68.051.10 eq356.5 g (~410 mL)Base
Ethanol (Absolute)46.07-1000 mLSolvent
Sodium hydroxide 40.003.00 eq120.0 gSaponification Base
Hydrochloric acid (37% aq)36.46~3.50 eq~290 mLAcidification

Detailed Step-by-Step Methodology

Step 1: Enolate Formation and Alkylation
  • Preparation: Purge a 3 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with inert Nitrogen (N₂).

  • Deprotonation: Charge the reactor with 1000 mL of absolute ethanol and 410 mL of 21% Sodium Ethoxide solution. Cool the mixture to 0–5 °C.

  • Nucleophile Addition: Add 202.3 g of diethyl propylmalonate dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation: Dissolve 262.4 g of 2-bromobenzyl bromide in 200 mL of absolute ethanol. Add this solution dropwise to the reactor over 1 hour.

  • Reflux: Once the addition is complete, gradually heat the reactor to reflux (approx. 78 °C) and maintain for 4 hours.

  • In-Process Control (IPC): Analyze via HPLC or TLC (Hexanes/EtOAc 9:1). The reaction is deemed complete when diethyl propylmalonate is <1%.

  • Workup: Distill off approximately 70% of the ethanol under reduced pressure. Partition the remaining slurry between 1000 mL of Methyl tert-butyl ether (MTBE) and 800 mL of Deionized (DI) water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude diethyl 2-(2-bromobenzyl)-2-propylmalonate .

Step 2: Exhaustive Saponification
  • Hydrolysis: Transfer the crude diester to a 3 L reactor. Add 500 mL of ethanol and a solution of 120.0 g NaOH dissolved in 600 mL of DI water.

  • Heating: Heat the biphasic mixture to a gentle reflux (80 °C) for 6 hours. The mixture will become homogeneous as the diester converts to the water-soluble dicarboxylate sodium salt.

  • IPC: Disappearance of the diester peak via HPLC confirms complete saponification.

  • Solvent Removal: Concentrate the mixture under vacuum to remove the majority of the ethanol, preventing esterification during the subsequent acidification.

  • Acidification: Cool the aqueous phase to 0–5 °C. Slowly add 37% HCl dropwise with vigorous stirring until the pH reaches 1.0–1.5. A thick white precipitate of 2-(2-bromobenzyl)-2-propylmalonic acid will form.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate the solvent completely to yield the intermediate diacid as a dense solid/oil.

Step 3: Thermal Decarboxylation
  • Setup: Transfer the crude diacid to a 1 L round-bottom flask equipped with a short-path distillation head (to vent gases) and a bubbler to monitor CO₂ evolution. Safety Warning: Do not perform this step in a closed system due to rapid gas expansion.

  • Heating: Submerge the flask in a silicone oil bath and heat to 140–150 °C. The solid will melt, and vigorous effervescence (CO₂ gas) will begin.

  • Completion: Maintain the temperature at 150 °C until gas evolution completely ceases (typically 2 to 3 hours).

  • Crystallization: Cool the resulting amber oil to 60 °C and carefully add 400 mL of hot heptane. Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) to induce crystallization.

  • Isolation: Filter the resulting white crystals, wash with cold heptane, and dry under vacuum at 40 °C to yield pure 3-(2-Bromophenyl)-2-propylpropionic acid .

Analytical Validation & Quality Control

To validate the structural integrity of the synthesized API intermediate, the following analytical signatures should be confirmed:

  • HPLC Purity: >98% (C18 Column, Acetonitrile/Water with 0.1% TFA gradient).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 11.0 (br s, 1H, -COOH )

    • δ 7.55 (dd, 1H, Ar-H adjacent to Br)

    • δ 7.25–7.05 (m, 3H, remaining Ar-H )

    • δ 3.10–2.85 (m, 2H, Ar-CH₂ -)

    • δ 2.75 (m, 1H, -CH -COOH)

    • δ 1.60–1.30 (m, 4H, -CH₂ CH₂ CH₃)

    • δ 0.92 (t, 3H, -CH₂CH₂CH₃ )

  • Mass Spectrometry (ESI-MS): Expected [M-H]⁻ m/z for C₁₂H₁₅BrO₂ is approximately 269.0 and 271.0 (1:1 isotopic ratio characteristic of a single bromine atom).

References

  • Master Organic Chemistry. "The Malonic Ester and Acetoacetic Ester Synthesis." Available at: [Link]

  • SciSpace. "Practical large scale synthesis of half-esters of malonic acid." Available at: [Link]

Sources

Application Note: Chemoselective Functionalization of 3-(2-Bromophenyl)-2-propylpropionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

3-(2-Bromophenyl)-2-propylpropionic acid (MW: 271.15 g/mol ) is a highly versatile building block in medicinal chemistry, often utilized as a precursor for complex active pharmaceutical ingredients (APIs). Structurally, it presents two distinct synthetic challenges:

  • Steric Hindrance: The presence of a propyl group at the α -carbon (C2) creates significant steric bulk around the carboxylic acid. This branching drastically reduces the rate of nucleophilic attack on activated ester intermediates, often leading to poor yields with standard coupling reagents like EDC/NHS.

  • Chemoselectivity: The molecule contains an aryl bromide moiety at the ortho-position of the phenyl ring. While this is an invaluable handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), it necessitates orthogonal, mild functionalization conditions for the carboxylic acid to prevent premature reductive debromination or unwanted polymerization.

This guide details field-proven, causality-driven methodologies to functionalize the sterically hindered carboxylic acid group while strictly preserving the integrity of the aryl bromide.

Mechanistic Rationale for Reagent Selection

To overcome the inherent structural limitations of the substrate, experimental conditions must be carefully curated based on mechanistic principles.

Amidation: The HATU Advantage

Standard carbodiimide couplings (e.g., DCC or EDC alone) fail to produce high yields with α -branched acids due to the slow conversion of the O-acylisourea intermediate, which is susceptible to forming inactive N-acylureas via rearrangement. To bypass this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed[1].

  • Causality: HATU incorporates a 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom in the pyridine ring of the HOAt ester intermediate provides anchimeric assistance (neighboring group participation). It acts as an intramolecular base, hydrogen-bonding with the incoming amine and orienting it for a rapid, sterically favored nucleophilic attack, effectively overriding the steric block of the α -propyl group[1].

Esterification: The Steglich Protocol

Fischer esterification requires harsh acidic conditions and prolonged heating, which can degrade sensitive downstream functional groups. The Steglich Esterification utilizes a carbodiimide (DCC or DIC) in tandem with a catalytic amount of DMAP (4-Dimethylaminopyridine)[2].

  • Causality: DMAP is a vastly superior nucleophile compared to aliphatic alcohols. It rapidly attacks the sterically hindered O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is pushed out of the steric pocket, exposing the carbonyl carbon to the alcohol, driving the reaction forward at room temperature and suppressing side-product formation[2].

Reduction: Chemoselective Borane-THF

Reducing the carboxylic acid to a primary alcohol (3-(2-bromophenyl)-2-propylpropan-1-ol) requires extreme chemoselectivity. Strong hydride donors like Lithium Aluminum Hydride (LiAlH 4​ ) pose a severe risk of hydrodehalogenation (cleaving the Ar-Br bond).

  • Causality: Borane-THF (BH 3​ ·THF) acts as an electrophilic reducing agent. It reacts rapidly with the electron-rich oxygen of the carboxylic acid to form a transient triacylborate intermediate, which subsequently collapses to the alcohol[3]. Because it operates via electrophilic activation rather than nucleophilic hydride transfer, the electron-deficient aryl bromide remains completely inert under these conditions[3].

Quantitative Comparison of Activation Strategies

The following table summarizes the expected performance of various activation strategies when applied to 3-(2-Bromophenyl)-2-propylpropionic acid, based on steric and electronic profiling.

Activation StrategyReagentsIntermediate FormedTypical TimeExpected YieldAr-Br Retention
Standard Coupling EDC, NHS, DIPEANHS-ester16–24 h30–45%>99%
Guanidinium Coupling HATU, DIPEAHOAt-ester2–4 h85–95% >99%
Steglich Esterification DIC, DMAP (cat.)N-acylpyridinium4–6 h80–90% >99%
Electrophilic Reduction BH 3​ ·THFTriacylborate3–5 h85–92% >99%
Nucleophilic Reduction LiAlH 4​ Aluminate complex1–2 h40–60%<50% (Debromination)

Validated Experimental Protocols

Protocol A: Amidation via HATU Coupling

Objective: Synthesis of a Weinreb amide or standard alkyl/aryl amide.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(2-Bromophenyl)-2-propylpropionic acid (1.0 equiv, 1.0 mmol, 271.15 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol, 522 µL). Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 equiv, 1.2 mmol, 456 mg) in one portion. The solution will typically turn a pale yellow. Stir for 15 minutes to ensure complete formation of the active HOAt-ester.

  • Amine Addition: Add the desired amine (e.g., N,O-Dimethylhydroxylamine hydrochloride for a Weinreb amide) (1.5 equiv, 1.5 mmol).

  • Reaction Monitoring (Self-Validation): After 2 hours, quench a 5 µL aliquot in 1 mL of 1:1 MeCN/H 2​ O. LC-MS analysis should confirm the disappearance of the parent acid mass ( m/z ~269/271 [M-H] ) and the appearance of the desired amide mass.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (2 × 15 mL) to remove DIPEA and unreacted amine, saturated NaHCO 3​ (2 × 15 mL) to remove acidic byproducts, and brine (15 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Steglich Esterification

Objective: Synthesis of a sterically bulky ester (e.g., tert-butyl ester) for temporary COOH protection.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and the target alcohol (e.g., tert-butanol) (2.0 equiv, 2.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) at 0 °C.

  • Catalyst Addition: Add DMAP (0.1 equiv, 0.1 mmol, 12.2 mg).

  • Coupling Agent: Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv, 1.1 mmol, 170 µL) dropwise.

  • Reaction Progression (Self-Validation): Allow the reaction to warm to room temperature. The gradual precipitation of diisopropylurea (DIU) as a white solid serves as a visual, self-validating indicator that the O-acylisourea is forming and reacting.

  • Workup: After 6 hours, filter the suspension through a pad of Celite to remove the urea byproduct. Wash the DCM filtrate with 1M HCl (10 mL) to remove DMAP, followed by saturated NaHCO 3​ (10 mL). Dry, filter, and concentrate.

Protocol C: Chemoselective Reduction to Primary Alcohol

Objective: Reduction of the COOH group without hydrodehalogenation of the Ar-Br bond.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) (5.0 mL) and cool to 0 °C in an ice bath under nitrogen.

  • Reduction: Slowly add a 1.0 M solution of Borane-THF complex (BH 3​ ·THF) (2.5 equiv, 2.5 mL) dropwise via syringe. Caution: Hydrogen gas is evolved.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Reaction Monitoring (Self-Validation): Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 4:1). The starting material (UV-active, stains yellow with Bromocresol Green) should be fully replaced by a new, higher Rf​ spot (UV-active, does not stain with Bromocresol Green, stains strongly with KMnO 4​ ).

  • Quenching: Cool the flask back to 0 °C and carefully quench by the dropwise addition of Methanol (2.0 mL) until effervescence ceases.

  • Workup: Concentrate the mixture in vacuo to remove volatile borate esters. Redissolve in EtOAc (20 mL), wash with 1M HCl (10 mL) and brine (10 mL). Dry over Na 2​ SO 4​ and evaporate to yield the pure 3-(2-bromophenyl)-2-propylpropan-1-ol.

Pathway Visualization

The following diagram illustrates the divergent functionalization pathways, emphasizing the preservation of the aryl bromide moiety across all transformations.

G SM 3-(2-Bromophenyl)-2-propylpropionic acid (Sterically Hindered COOH + Ar-Br) Amide Amidation (HATU / DIPEA) SM->Amide Amine, DMF, RT Ester Steglich Esterification (DIC / DMAP) SM->Ester Alcohol, DCM, RT Alcohol Reduction (BH3·THF) SM->Alcohol THF, 0°C to RT AmideProd Weinreb/Alkyl Amide (Ar-Br Intact) Amide->AmideProd EsterProd Sterically Bulky Ester (Ar-Br Intact) Ester->EsterProd AlcoholProd Primary Alcohol (Ar-Br Intact) Alcohol->AlcoholProd

Caption: Divergent functionalization pathways for 3-(2-Bromophenyl)-2-propylpropionic acid.

References

  • 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive Journal of the American Chemical Society
  • Simple Method for the Esterification of Carboxylic Acids Organic Chemistry Portal (Angew. Chem. Int. Ed.)
  • Aryl and heteroaryl compounds and methods to modulate coagulation (WO2004014844A2)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Bromophenyl)-2-propylpropionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromophenyl)-2-propylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the synthesis of this important intermediate. We aim to provide practical, experience-driven advice to help you improve your yield and purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no product at all, in my synthesis of 3-(2-Bromophenyl)-2-propylpropionic acid. What could be the problem?

Answer: A low or non-existent yield can be attributed to several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and solutions.

Potential Cause Troubleshooting Steps Scientific Rationale
Poor Quality of Reagents 1. 2-Bromobenzaldehyde: Check for oxidation to 2-bromobenzoic acid via TLC or ¹H NMR. Purify by distillation or recrystallization if necessary.2. Isopropylidene Malonate (Meldrum's Acid): This reagent is sensitive to moisture and heat. Use a fresh, dry sample. Store it in a desiccator.3. Triethylamine and Formic Acid: Ensure these are of high purity and anhydrous. The presence of water can interfere with the reaction.The initial Knoevenagel condensation is sensitive to the purity of the aldehyde. Oxidized starting material will not react to form the desired product. Meldrum's acid can hydrolyze, rendering it inactive.
Suboptimal Reaction Temperature 1. Initial Reaction: The addition of formic acid to triethylamine is exothermic. Maintain the temperature between 15-40°C to prevent side reactions.[1][2]2. Condensation & Decarboxylation: The reaction mixture should be heated to 95-100°C and maintained for 2-4 hours.[1][2] Lower temperatures will result in an incomplete reaction, while excessively high temperatures can lead to degradation.The formation of the triethylamine-formic acid system is crucial for the subsequent steps. The condensation and decarboxylation steps require sufficient thermal energy to proceed at a reasonable rate.
Inefficient Mixing Ensure vigorous stirring throughout the reaction, especially since the reaction mixture can be heterogeneous.Proper mixing ensures that the reactants are in constant contact, which is essential for the reaction to proceed to completion.
Issue 2: Formation of a Major Impurity

Question: My final product is contaminated with a significant impurity. How can I identify and eliminate it?

Answer: The most common impurity in this synthesis is the unreduced intermediate, (2E)-3-(2-bromophenyl)-2-propenoic acid.

  • Identification: This impurity can be identified by its characteristic alkene protons in the ¹H NMR spectrum. Its melting point is also significantly higher (215-216 °C) than the desired product (98-102 °C).[3][4]

  • Cause: The formation of this impurity indicates an incomplete reduction step. The triethylamine/formic acid system serves as the in-situ reducing agent.

  • Solution:

    • Extend Reaction Time: Increase the reaction time at 95-100°C to ensure the complete reduction of the propenoic acid intermediate.[1][2]

    • Optimize Reagent Stoichiometry: Ensure the correct molar ratios of triethylamine and formic acid are used as specified in the literature.[1][2]

    • Purification: If the impurity is still present, it can be removed during the recrystallization step. The difference in solubility between the desired product and the impurity in a solvent system like ethyl acetate/n-heptane allows for effective separation.[1][2]

Issue 3: Difficulties in Product Purification and Crystallization

Question: I am struggling to purify the crude product by recrystallization. The product either oils out or the yield is very low after purification. What can I do?

Answer: Effective purification is key to obtaining high-purity 3-(2-Bromophenyl)-2-propylpropionic acid. Here are some tips for successful recrystallization.

Problem Troubleshooting Steps Scientific Rationale
Product Oiling Out 1. Solvent System: The recommended solvent system is ethyl acetate and n-heptane.[1][2] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add n-heptane until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.2. Cooling Rate: Avoid rapid cooling. Allow the solution to cool to room temperature slowly and then place it in an ice bath or refrigerator.Oiling out occurs when the product's solubility decreases too rapidly for crystals to form. Slow cooling and the use of a co-solvent system help to control the rate of precipitation, favoring crystal growth.
Low Recovery Yield 1. Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.2. Second Crop: After filtering the first crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop.The goal of recrystallization is to create a supersaturated solution from which the pure product will crystallize upon cooling. Minimizing the solvent volume maximizes the recovery.
Persistent Impurities 1. Initial Impurity Removal: A documented procedure involves dissolving the crude product in ethyl acetate and adding n-heptane to precipitate some impurities before concentrating the filtrate for product crystallization.[1][2]2. Activated Carbon: If colored impurities are present, you can add a small amount of activated carbon to the hot solution before filtering it.This two-step crystallization process can be highly effective in removing impurities with different solubility profiles. Activated carbon adsorbs high molecular weight colored compounds.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the one-pot synthesis of 3-(2-Bromophenyl)-2-propylpropionic acid?

A1: The synthesis is a one-pot reaction that proceeds through three main stages: a Knoevenagel condensation, followed by an in-situ reduction and then hydrolysis with decarboxylation. The starting materials are 2-bromobenzaldehyde and isopropylidene malonate (Meldrum's acid) in a triethylamine/formic acid system.[1][2]

One-Pot_Synthesis_Workflow 2-Bromobenzaldehyde 2-Bromobenzaldehyde Reaction_Mixture Initial Reaction Mixture 2-Bromobenzaldehyde->Reaction_Mixture Isopropylidene Malonate Isopropylidene Malonate Isopropylidene Malonate->Reaction_Mixture Triethylamine/Formic Acid Triethylamine/Formic Acid Triethylamine/Formic Acid->Reaction_Mixture Heating Heat to 95-100°C Reaction_Mixture->Heating Workup Acidic Workup (HCl) Heating->Workup Crude_Product Crude Product Workup->Crude_Product Purification Recrystallization (Ethyl Acetate/n-Heptane) Crude_Product->Purification Final_Product 3-(2-Bromophenyl)propionic acid Purification->Final_Product

Caption: One-pot synthesis workflow for 3-(2-Bromophenyl)propionic acid.

Q2: What is the role of the triethylamine/formic acid system?

A2: The triethylamine/formic acid system is multifunctional in this reaction:

  • Base Catalyst: Triethylamine acts as a base to catalyze the initial Knoevenagel condensation between 2-bromobenzaldehyde and isopropylidene malonate.

  • Reducing Agent: The formate salt formed acts as a hydride donor for the in-situ reduction of the carbon-carbon double bond of the propenoic acid intermediate. This is a type of transfer hydrogenation.

  • Solvent/Medium: The mixture also serves as the reaction medium.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC: Periodically take a small aliquot from the reaction mixture, quench it, and spot it on a TLC plate. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate. The disappearance of the 2-bromobenzaldehyde spot and the appearance of the product spot will indicate the reaction's progress.

  • HPLC: For more quantitative analysis, HPLC can be used to monitor the consumption of starting materials and the formation of the product over time.

Q4: Are there alternative synthetic routes?

A4: Yes, an alternative route involves the reaction of 2-bromobenzyl bromide with a malonic ester, followed by hydrolysis and decarboxylation.[2][5][6] However, this method is often considered less suitable for large-scale production due to the corrosive and pungent nature of 2-bromobenzyl bromide, which poses greater environmental and handling challenges.[1][2] The one-pot method starting from 2-bromobenzaldehyde is generally preferred for its operational simplicity and reduced environmental impact.[1][2]

References

  • CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • (2E)-3-(2-bromophenyl)-2-propenoic acid - Chemical Synthesis Database. [Link]

  • The Malonic Ester Synthesis - University of Calgary. [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. [Link]

  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)

Sources

"3-(2-Bromophenyl)-2-propylpropionic acid" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream chemical processing. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered when purifying 3-(2-Bromophenyl)-2-propylpropionic acid .

This molecule presents a unique trifecta of purification challenges:

  • Chirality: The C2 position is a stereocenter, requiring robust enantiomeric resolution.

  • Halogen Lability: The ortho-bromo substituent is susceptible to debromination during upstream catalytic steps, generating a des-bromo impurity that is notoriously difficult to separate.

  • Lipophilicity: The propyl chain and aromatic ring render the free acid highly lipophilic, complicating standard aqueous workups.

Below is our authoritative troubleshooting guide, workflow visualization, and standard operating protocol to ensure high-yield, enantiopure recovery.

Part 1: Core Purification Workflow

G Crude Crude Synthesis Mixture (Racemic + Impurities) LLE Liquid-Liquid Extraction (pH Adjustment) Crude->LLE Remove water-soluble byproducts PdRemoval Metal Scavenging (SiliaMetS Thiol) LLE->PdRemoval Organic Phase ChiralRes Diastereomeric Salt Formation with (S)-1-Phenylethylamine PdRemoval->ChiralRes Pd < 10 ppm Cryst Fractional Crystallization (Ethyl Acetate/EtOH) ChiralRes->Cryst Salt Precipitation FreeAcid Acidification & Extraction (Liberate Free Acid) Cryst->FreeAcid Filter & Wash PrepLC Reverse-Phase Prep-HPLC (Remove Debromo Impurity) FreeAcid->PrepLC Enantioenriched Acid PureAPI Pure (S)-3-(2-Bromophenyl)- 2-propylpropionic acid PrepLC->PureAPI >99% ee, >99% HPLC

Figure 1: Comprehensive purification workflow for 3-(2-Bromophenyl)-2-propylpropionic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: We are seeing a persistent 2-3% of 3-phenyl-2-propylpropionic acid (the debrominated impurity) in our final product. Standard silica gel chromatography isn't removing it. Why, and how do we fix this? Causality: In normal-phase silica chromatography, the retention mechanism is entirely dominated by the highly polar carboxylic acid moiety. The subtle difference in polarity between the bromo and des-bromo analogs is masked by the strong hydrogen-bonding of the -COOH group, causing them to co-elute. Solution: Switch to Reverse-Phase Preparative HPLC (RP-HPLC). The bromine atom significantly increases the hydrophobicity (LogP) of the molecule. By using a C18 stationary phase and an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid in Water/Acetonitrile) to suppress the ionization of the carboxylic acid, you force the separation to rely entirely on hydrophobic interactions. The des-bromo impurity will elute before the brominated target.

Q2: What is the most scalable method for resolving the enantiomers of this alpha-branched acid? Causality: While Chiral Supercritical Fluid Chromatography (SFC) is excellent for analytical or small-scale prep, diastereomeric salt formation remains the most scalable and cost-effective method for 2-arylpropionic acid derivatives [1]. Solution: Use a chiral amine, specifically (S)- or (R)-1-phenylethylamine. The amine forms a salt with the carboxylic acid. Because the resulting salts are diastereomers, they possess different lattice energies and solubility profiles. In a solvent system like Ethyl Acetate/Ethanol (9:1), the "like" salt typically precipitates, while the "unlike" salt remains in the mother liquor [2].

Q3: During the acidification of the resolved diastereomeric salt to recover the free acid, our yields are unexpectedly low, and we observe heavy emulsions. How can we optimize this? Causality: Emulsions in this step are usually caused by the presence of partially protonated amine salts acting as surfactants, or insufficient acidification leaving the highly lipophilic target molecule as a partially soluble carboxylate salt. Solution: Ensure the aqueous phase is acidified to pH < 1.5 using 1M or 2M HCl to fully protonate the carboxylic acid. Use a non-polar extraction solvent with low water miscibility, such as Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Avoid Ethyl Acetate for this specific extraction, as it can partition too much water and amine hydrochloride, stabilizing the emulsion.

Q4: Our upstream synthesis uses a Palladium-catalyzed alpha-alkylation. How do we reduce residual Pd to <10 ppm before crystallization? Causality: Carboxylic acids can weakly coordinate with transition metals, pulling them into the organic phase and causing them to co-crystallize within the crystal lattice of the product. Solution: Treat the organic solution with a functionalized silica metal scavenger (e.g., SiliaMetS Thiol) or activated carbon at 40°C for 2 hours prior to the chiral resolution step. The thiol groups have a much higher affinity for Pd than the carboxylic acid moiety.

Part 3: Quantitative Data Table: Purification Strategy Comparison

Purification MethodTarget Impurity RemovedTypical Yield RecoveryPurity AchievedScalabilityCost Profile
Normal Phase Silica Polar/Non-polar byproducts85 - 90%90 - 95%HighLow
RP-Prep HPLC (C18) Debrominated impurity75 - 80%> 99.5%Low-MediumHigh
Diastereomeric Salt Unwanted Enantiomer35 - 45% (max 50%)> 98% eeVery HighLow
Chiral SFC Unwanted Enantiomer85 - 95%> 99.9% eeMediumVery High
Thiol Scavenging Residual Palladium> 95%Pd < 10 ppmHighMedium

Part 4: Step-by-Step Experimental Protocol

Procedure: Diastereomeric Salt Resolution via (S)-1-Phenylethylamine This self-validating protocol ensures the selective precipitation of the desired enantiomer while preventing premature crystallization of the racemic mixture.

Step 1: Salt Formation

  • Dissolve 1.0 molar equivalent of racemic 3-(2-Bromophenyl)-2-propylpropionic acid in Ethyl Acetate (10 volumes relative to mass).

  • Heat the solution to 60°C under gentle stirring until fully dissolved.

  • Slowly add 0.6 molar equivalents of (S)-1-phenylethylamine dropwise over 15 minutes. Note: Using a sub-stoichiometric amount of the resolving agent prevents the more soluble diastereomer from co-precipitating.

Step 2: Controlled Crystallization 4. Maintain the temperature at 60°C for 30 minutes. 5. Cool the reactor at a controlled rate of 5°C per hour down to 20°C. 6. If available, seed the solution with 0.1% w/w of pure diastereomeric salt at 45°C to induce controlled nucleation. 7. Chill the suspension to 4°C and hold for 12 hours.

Step 3: Filtration and Washing 8. Filter the precipitated salt under vacuum. 9. Wash the filter cake with 2 volumes of ice-cold Ethyl Acetate to remove mother liquor trapped in the interstitial spaces.

Step 4: Free Acid Liberation 10. Suspend the isolated filter cake in MTBE (5 volumes) and Water (5 volumes). 11. Under vigorous stirring, add 2M HCl dropwise until the aqueous layer reaches a stable pH of 1.0 to 1.5. Verification: The solid suspension should completely dissolve into the biphasic liquid system.

Step 5: Extraction and Isolation 12. Separate the phases. Extract the aqueous layer once more with MTBE (2 volumes). 13. Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄. 14. Concentrate under reduced pressure to yield the enantioenriched (S)-3-(2-Bromophenyl)-2-propylpropionic acid.

Part 5: References

  • Recent Developments in Optical Resolution ResearchGate[Link]

  • Comparison of hydrolytic and esterification activities of native and commercial lipases (Resolution of 2-arylpropionic acids) ResearchGate[Link]

"3-(2-Bromophenyl)-2-propylpropionic acid" minimizing impurities in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates . This guide is engineered for process chemists, researchers, and drug development professionals tasked with synthesizing 3-(2-Bromophenyl)-2-propylpropionic acid (also known as 2-(2-bromobenzyl)pentanoic acid).

This molecule presents two distinct synthetic challenges: maintaining the integrity of the labile aryl-bromide bond (critical for downstream cross-coupling) and controlling the stereocenter at the α -carbon. Below, we dissect the synthetic workflows, troubleshoot common impurity pathways, and provide self-validating protocols to ensure high-purity yields.

Synthetic Workflow & Impurity Mapping

The synthesis of 3-(2-Bromophenyl)-2-propylpropionic acid typically follows one of two trajectories: a racemic route via malonic ester alkylation/reduction, or an asymmetric route utilizing a chiral auxiliary. The diagram below maps these pathways and isolates the exact nodes where critical impurities are generated.

SynthesisWorkflow cluster_RouteA Route A: Racemic Synthesis cluster_RouteB Route B: Asymmetric Synthesis SM 2-Bromobenzyl bromide (Starting Material) Malonate Malonic Ester Alkylation & Condensation SM->Malonate Diethyl propylmalonate Myers Myers Alkylation (Pseudoephedrine) SM->Myers N-valeryl pseudoephedrine Reduction Alkene Reduction (Hydrogenation) Malonate->Reduction Hydrolysis/Decarboxylation Imp1 Impurity: Bis-alkylated Derivative Malonate->Imp1 Excess Base Imp2 Impurity: Debrominated Acid Reduction->Imp2 Pd/C + H2 Product 3-(2-Bromophenyl)-2-propylpropionic acid (Target API Intermediate) Reduction->Product Cleavage Auxiliary Cleavage (Hydrolysis) Myers->Cleavage LDA, LiCl Imp3 Impurity: Epimerized Product Cleavage->Imp3 Basic Hydrolysis Cleavage->Product

Fig 1. Synthetic workflows for 3-(2-Bromophenyl)-2-propylpropionic acid and impurity origins.

Troubleshooting Guide & FAQs

Q1: We are using a Knoevenagel condensation route, which requires reducing the intermediate 3-(2-bromophenyl)-2-propylacrylic acid. Standard hydrogenation (Pd/C, H₂) results in >30% hydrodebromination. How can we prevent this? The Causality: Palladium catalysts readily undergo oxidative addition into the relatively weak C(sp2)−Br bond. When the arene coordinates to the palladium surface during alkene reduction, the proximity facilitates rapid cleavage of the bromide, yielding the des-bromo impurity [1]. The Solution: Shift to a chemoselective catalyst that prioritizes alkene coordination over oxidative addition. Nickel boride ( Ni2​B ), generated in situ from nickel(II) acetate and sodium borohydride, reduces α,β -unsaturated systems rapidly without cleaving aryl bromides. Alternatively, Wilkinson's catalyst ( RhCl(PPh3​)3​ ) can be employed for homogeneous selective reduction.

Q2: For our enantiopure target, we are utilizing a Myers alkylation. The alkylation proceeds with >95% d.r., but after auxiliary cleavage, the enantiomeric excess (e.e.) of the final acid drops to 85%. What is driving this epimerization? The Causality: The α -proton of the resulting 2-alkyl-3-arylpropionic acid is highly acidic due to the adjacent carbonyl and the inductive effect of the benzyl group. Cleaving the pseudoephedrine amide under standard basic conditions (e.g., refluxing NaOH) allows transient enolization, which scrambles the stereocenter [2]. The Solution: Employ strictly acidic hydrolysis (e.g., 9–18 N H2​SO4​ in dioxane at reflux). Under acidic conditions, the protonated amide is attacked by water, and the resulting carboxylic acid is immediately protonated/neutralized, preventing the formation of an enolate intermediate.

Q3: In the racemic route using diethyl propylmalonate, we observe a persistent 5-8% of a highly lipophilic impurity. LC-MS indicates it is the bis-alkylated product. How do we suppress this? The Causality: The mono-alkylated malonate retains an acidic α -proton. If the base (e.g., NaH) is present in excess, or if the electrophile (2-bromobenzyl bromide) addition is too fast, the mono-alkylated product can be deprotonated and react with a second equivalent of the electrophile [3]. The Solution: Use a sterically demanding ester like di-tert-butyl propylmalonate to hinder the second alkylation. Furthermore, strictly control the stoichiometry of the base (0.95 eq relative to the malonate) to ensure no excess base is available to deprotonate the mono-alkylated intermediate.

Quantitative Impurity Profiling

Effective process control requires robust analytical detection. Use the table below to benchmark your impurity profiles and calibrate your analytical methods.

Impurity Structure / NameOrigin PathwayAnalytical Detection & MetricsMitigation Strategy
3-Phenyl-2-propylpropionic acid (Debrominated Acid)Oxidative addition of Pd into Ar-Br during alkene reduction.LC-MS: Loss of characteristic 1:1 isotopic doublet (M, M+2). Mass shift of -79 Da.Substitute Pd/C with Ni2​B or Wilkinson's catalyst.
Bis(2-bromobenzyl)propylmalonate (Dialkylated Impurity)Over-alkylation of the mono-alkylated enolate intermediate.HPLC: High relative retention time (RRT ~1.8); highly lipophilic.Use di-tert-butyl malonate; restrict base to 0.95 eq.
(2S)-3-(2-Bromophenyl)-2-propylpropionic acid (Epimer)Base-catalyzed enolization during pseudoephedrine auxiliary cleavage.Chiral HPLC (e.g., Chiralcel OD-H): Isomeric peak resolution (Rs > 1.5).Perform cleavage using 9 N H2​SO4​ in dioxane at reflux.
3-(2-Bromophenyl)-2-propylacrylic acid (Unreacted SM)Incomplete reduction of the Knoevenagel condensation intermediate.UV-Vis: Strong absorbance at λmax​ ~270 nm due to extended conjugation.Optimize H2​ pressure; monitor via UV-Vis IPC before workup.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Hydrogenation via In Situ Nickel Boride (Racemic Route)

This protocol ensures the reduction of the acrylic acid intermediate without hydrodebromination.

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-(2-bromophenyl)-2-propylacrylic acid (10.0 mmol) and Ni(OAc)2​⋅4H2​O (1.0 mmol, 10 mol%) in 50 mL of HPLC-grade methanol.

  • Purging: Degas the solution by bubbling N2​ for 10 minutes. Cool the mixture to 0 °C using an ice bath.

  • In Situ Catalyst Generation: Dissolve NaBH4​ (30.0 mmol) in 10 mL of 0.1 M NaOH. Add this solution dropwise over 30 minutes to the reaction mixture.

    • Causality Check: Slow addition prevents thermal runaway and controls the generation of the active Ni2​B species and H2​ gas, preventing localized overheating that could trigger debromination.

  • In-Process Control (IPC): Stir for 2 hours at 0 °C. Pull a 50 μL aliquot, dilute in methanol, and monitor via LC-MS/UV. Validation Gate: The reaction is complete only when the UV peak for the conjugated starting material ( λmax​ ~270 nm) completely disappears.

  • Workup: Quench with 10 mL of 1 M HCl to destroy excess borohydride. Filter through a tightly packed pad of Celite to remove the black nickel boride precipitate. Extract the filtrate with ethyl acetate (3 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Diastereoselective Alkylation via Pseudoephedrine Auxiliary (Asymmetric Route)

This protocol establishes the α -stereocenter with high fidelity.

  • Enolate Formation: To a flame-dried Schlenk flask containing anhydrous LiCl (6.0 eq), add N-valeryl-(1R,2R)-pseudoephedrine (1.0 eq) and anhydrous THF (0.3 M). Cool the suspension to -78 °C.

  • Deprotonation: Add LDA (2.2 eq, 2.0 M in THF) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes.

    • Causality Check: Warming to 0 °C is critical to ensure complete enolization and the formation of the rigid, lithium-chelated (Z)-enolate. Re-cool to -78 °C after 15 minutes.

  • Alkylation: Add 2-bromobenzyl bromide (1.2 eq) dropwise. The facial selectivity is strictly dictated by the pseudoephedrine alkoxide blocking one face of the enolate.

  • IPC & Quench: Stir at -78 °C for 4 hours. Validation Gate: Check TLC (Hexanes/EtOAc 7:3); the starting amide spot must be consumed. Quench by the slow addition of half-saturated aqueous NH4​Cl directly at -78 °C to freeze the stereocenter before warming.

  • Isolation: Partition between water and ethyl acetate. Wash the organic layer with brine, dry over MgSO4​ , and concentrate to yield the diastereomerically pure alkylated amide, ready for acidic cleavage.

References

  • An Excellent Nickel Boride Catalyst for the Selective Hydrogenation of Olefins Choi, J., Yoon, N. M. Synthesis (1996). URL:[Link]

  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones Myers, A. G., et al. Journal of the American Chemical Society (1997). URL:[Link]

  • Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media—Part I Krapcho, A. P. Synthesis (1982). URL:[Link]

"3-(2-Bromophenyl)-2-propylpropionic acid" optimizing recrystallization solvent system

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in optimizing the recrystallization solvent system for 3-(2-Bromophenyl)-2-propylpropionic acid .

This compound presents unique thermodynamic challenges: the bulky, polarizable 2-bromophenyl group combined with the flexible, lipophilic 2-propyl chain significantly lowers the crystal lattice energy. Furthermore, the terminal carboxylic acid readily forms strong intermolecular hydrogen-bonded dimers in non-polar media. This combination makes the molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than solid nucleation.

To overcome this, we employ a hybrid cooling and antisolvent crystallization strategy based on Computer-Aided Mixture/Blend Design (CAMbD) principles, utilizing an Ethyl Acetate / n-Heptane system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product "oil out" as a second liquid phase instead of forming crystals? A: Oiling out (LLPS) occurs when the supersaturation of the solute exceeds its solubility at a temperature that is above the melting point of the solute in that specific solvent mixture. Because the 2-propyl group increases the molecule's conformational flexibility, the melting point of the solvated complex is depressed. When you cool the solution rapidly or add too much non-polar antisolvent (like hexane or heptane), the carboxylic acid dimers precipitate as a solute-rich liquid rather than a crystalline solid. Solution: You must shift the phase boundary by increasing the ratio of the good solvent (Ethyl Acetate) to break the acid dimers, lowering the nucleation temperature, and introducing seed crystals within the metastable zone before LLPS occurs.

Q2: Why use an Ethyl Acetate / n-Heptane system instead of standard aqueous alcohols? A: Aqueous alcohol systems (e.g., Methanol/Water) often fail here because the extreme lipophilicity of the 2-propyl and bromophenyl groups causes the compound to phase-separate immediately upon water addition. [2], effectively disrupting the carboxylic acid dimers and providing a highly tunable solubility curve. n-Heptane acts as a predictable antisolvent. This specific binary system has been successfully validated in the [1].

Q3: How do I prevent the co-crystallization of the des-bromo or des-propyl impurities? A: Structurally similar impurities often incorporate into the crystal lattice if the supersaturation generation is too rapid. By employing a hybrid method—adding only 50% of the antisolvent at elevated temperatures and generating the remaining supersaturation via a slow, controlled cooling ramp (0.1 °C/min)—you allow the crystal lattice to selectively reject impurities based on steric mismatch.

Process Workflows & Data

Table 1: Solvent System Mechanistic Rationale
ComponentClassificationDielectric Constant (ε)Mechanistic Role in Crystallization
Ethyl Acetate Primary Solvent6.02Acts as a hydrogen-bond acceptor. Solvates the carboxylic acid moiety, breaking stable dimers and preventing premature precipitation.
n-Heptane Antisolvent1.92Non-polar hydrocarbon. Interacts favorably with the 2-propyl chain but drives the overall molecule out of solution to generate supersaturation.
Table 2: Troubleshooting Matrix
SymptomMechanistic CauseCorrective Action (Self-Validating)
Oiling Out (LLPS) High supersaturation above the LLPS boundary temperature.Dilute with 10% v/v EtOAc. Cool to 5 °C below dissolution temp, then add seed crystals. Validation: Visual confirmation of solid nucleation.
Low Yield (<70%) Terminal solubility in the mother liquor is too high.Increase final n-Heptane ratio to 1:4 (EtOAc:Heptane) at 0 °C. Validation: HPLC assay of mother liquor shows <5% API remaining.
Sticky Crystals Solvent entrapment due to rapid crash-cooling.Re-dissolve and apply a linear cooling ramp of 0.1 °C/min. Validation: XRPD shows sharp diffraction peaks indicating high crystallinity.

Mandatory Visualization: Crystallization Decision Workflow

G Start Initial Solvent Screen (EtOAc / n-Heptane) Check Phase Separation Type? Start->Check LLPS Oiling Out (LLPS) Check->LLPS Liquid Phase Cryst Solid Nucleation Check->Cryst Solid Phase Adjust 1. Add 10% EtOAc 2. Lower Temp by 5 °C LLPS->Adjust Cool Linear Cooling Ramp (0.1 °C/min to 0 °C) Cryst->Cool Seed Add Seed Crystals (Metastable Zone) Adjust->Seed Seed->Check Isolate Filter & Wash (Cold n-Heptane) Cool->Isolate

Workflow for mitigating oiling out (LLPS) during recrystallization screening.

Experimental Protocols

Protocol: Optimized Hybrid Cooling-Antisolvent Recrystallization

This protocol is designed as a self-validating system; each step contains a mechanistic checkpoint to ensure thermodynamic control.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 3-(2-Bromophenyl)-2-propylpropionic acid in 20 mL of Ethyl Acetate (2 volumes) in a jacketed crystallizer. Heat the mixture to 55 °C under moderate agitation (250 rpm).

  • Causality: 55 °C provides sufficient thermal energy to break intermolecular hydrogen bonds without risking thermal degradation.

  • Validation Checkpoint: The solution must be completely clear. If particulate matter remains, perform a hot filtration to remove insoluble inorganic salts.

Step 2: Antisolvent Addition (Establishment of Metastable Zone)

  • Action: Maintain the temperature at 55 °C. Slowly dose in 20 mL of n-Heptane (2 volumes) using a syringe pump at a rate of 1 mL/min.

  • Causality: Slow addition prevents local pockets of high supersaturation, which would immediately trigger LLPS (oiling out). The system is now pushed into the metastable zone.

Step 3: Seeding (Bypassing Primary Nucleation)

  • Action: Cool the reactor to 45 °C. Introduce 0.1 g (1 wt%) of pure 3-(2-Bromophenyl)-2-propylpropionic acid seed crystals. Hold the temperature for 30 minutes.

  • Causality: Adding seeds provides a low-energy template for crystal growth, completely bypassing the high activation energy required for primary nucleation. This forces the system to grow solid crystals rather than separating into a liquid phase.

  • Validation Checkpoint: The seed crystals should remain suspended and slowly begin to grow. If they dissolve, the system is under-saturated; add 5 mL more of n-Heptane.

Step 4: Controlled Cooling & Final Antisolvent Charge

  • Action: Implement a linear cooling ramp from 45 °C to 5 °C at a rate of 0.1 °C/min. Once at 5 °C, dose an additional 40 mL of n-Heptane (4 volumes) over 1 hour.

  • Causality: The slow cooling rate ensures that molecules have time to orient themselves correctly into the crystal lattice, rejecting impurities. The final heptane charge drives the remaining API out of the mother liquor, maximizing yield.

Step 5: Isolation and Washing

  • Action: Isolate the product via vacuum filtration. Wash the filter cake with 15 mL of pre-chilled (0 °C) n-Heptane. Dry under vacuum at 40 °C for 12 hours.

  • Causality: Cold n-Heptane washes away residual mother liquor and surface impurities without dissolving the purified crystal cake.

References

  • Industrialized synthesis method of 3-(2-bromophenyl)
  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: Organic Process Research & Development, American Chemical Society (ACS) URL:[Link]

Validation & Comparative

"3-(2-Bromophenyl)-2-propylpropionic acid" vs other arylpropionic acids

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-(2-Bromophenyl)-2-propylpropionic Acid vs. Standard 2-Arylpropionic Acids

Executive Summary

Arylpropionic acids (APAs) are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) development. However, classical 2-arylpropionic acids (e.g., ibuprofen, naproxen) are frequently limited by gastrointestinal (GI) toxicity and idiosyncratic hepatotoxicity. This guide objectively compares standard 2-APAs with the investigational scaffold 3-(2-Bromophenyl)-2-propylpropionic acid , detailing how structural divergence—specifically the beta-aryl linkage, alpha-propyl substitution, and ortho-bromo halogenation—alters physicochemical performance, target selectivity, and toxicity profiles.

Structural & Mechanistic Divergence

The 2-Arylpropionic Acid Core (Classical Profens): Standard profens feature an aryl group directly attached to the alpha-carbon of the propionic acid backbone. This compact structure is highly optimized for the hydrophobic channel of cyclooxygenase (COX-1/COX-2) enzymes, specifically interacting with the Arg120 residue. However, this structure is highly susceptible to Phase II metabolism via UGT enzymes, forming reactive 1-β-O-acyl glucuronides and acyl-CoA thioesters. These reactive intermediates undergo nucleophilic attack by hepatic proteins, forming covalent adducts that trigger idiosyncratic hepatotoxicity ()[1]. Furthermore, the formation of these thioesters is highly enantioselective, exacerbating protein binding ()[2].

The 3-(2-Bromophenyl)-2-propylpropionic Acid Scaffold: This molecule introduces three critical modifications that fundamentally alter its pharmacology:

  • Beta-Aryl Linkage (Methylene Spacer): Shifting the aromatic ring to the beta-position increases the conformational flexibility of the carboxylic acid tail, altering the spatial geometry required for receptor binding.

  • Alpha-Propyl Substitution: Replacing the standard alpha-methyl group with a bulky propyl chain introduces significant steric hindrance around the carboxylate pharmacophore. This steric bulk disrupts the tight binding required in the COX-1 active site, potentially shifting the molecule's affinity toward larger binding pockets (e.g., Lipoxygenases or free fatty acid receptors like FFAR4). Crucially, this steric shielding reduces the affinity of UGT enzymes, theoretically minimizing the formation of toxic acyl glucuronides[1].

  • Ortho-Bromo Substitution: The heavy bromine atom at the ortho position of the phenyl ring ()[3] significantly increases the lipophilicity (LogP) of the compound and introduces the potential for highly directional halogen bonding with target residues, a feature absent in classical unhalogenated or fluoro/chloro-substituted profens.

Toxicity_Pathway Drug Carboxylic Acid NSAID UGT UGT Enzymes (Hepatic) Drug->UGT Phase II Metabolism AcylGluc Reactive Acyl Glucuronides UGT->AcylGluc 2-Arylpropionic Acids (High Affinity) Stable Stable Metabolites (Excreted) UGT->Stable 3-Aryl-2-Alkyl Acids (Steric Hindrance) Adducts Protein Covalent Adducts AcylGluc->Adducts Nucleophilic Attack Tox Idiosyncratic Hepatotoxicity Adducts->Tox Immune Response

Figure 1: Mechanistic pathway of acyl glucuronidation-mediated hepatotoxicity in APAs.

Physicochemical & Performance Comparison

The following table synthesizes the structural and in silico performance metrics of standard 2-APAs versus the investigational 3-APA derivative.

PropertyIbuprofen (Standard 2-APA)Naproxen (Standard 2-APA)3-(2-Bromophenyl)-2-propylpropionic acid
Scaffold Type 2-Arylpropionic Acid2-Arylpropionic Acid3-Aryl-2-Alkylpropionic Acid
Aryl Attachment Alpha-carbonAlpha-carbonBeta-carbon
Alpha Substituent MethylMethylPropyl
LogP (calc) ~3.97~3.18~4.85 (High Lipophilicity)
Primary Target COX-1 / COX-2COX-1 / COX-2Investigational (e.g., LOX, GPCRs)
Phase II Tox Risk High (Acyl Glucuronidation)ModerateLow (Steric Shielding)

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the performance of 3-(2-Bromophenyl)-2-propylpropionic acid against standard 2-APAs, researchers must employ orthogonal, self-validating assay systems that account for the compound's unique steric and electronic properties.

Protocol A: Fluorometric COX/LOX Selectivity Profiling

Causality: Standard colorimetric COX assays (e.g., TMPD oxidation at 590 nm) are prone to interference from highly conjugated or halogenated aromatic compounds. A fluorometric assay (using ADHP/Amplex Red) provides a self-validating system by separating the excitation/emission spectra from the compound's intrinsic absorbance, ensuring the IC50 shift observed is due to the alpha-propyl steric clash rather than an optical artifact. Step-by-Step:

  • Reagent Preparation: Prepare human recombinant COX-1, COX-2, and 5-LOX in Tris-HCl buffer (pH 8.0) containing hematin (1 μM).

  • Compound Titration: Dispense compounds (Ibuprofen vs. 3-(2-Bromophenyl)-2-propylpropionic acid) in a 10-point dose-response curve (0.1 nM to 100 μM) into a black 384-well microplate.

  • Incubation: Pre-incubate the enzyme-inhibitor complex for 15 minutes at 37°C to allow for time-dependent conformational shifts, which are critical when evaluating bulky alpha-propyl derivatives.

  • Reaction Initiation: Add arachidonic acid (10 μM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Kinetic Readout: Measure fluorescence (Ex: 535 nm / Em: 590 nm) continuously for 5 minutes. Calculate initial velocities to determine precise IC50 values.

Protocol B: 3D HepG2 Spheroid Toxicity Assay

Causality: 2D hepatocyte cultures rapidly lose UGT and acyl-CoA synthetase expression, leading to false negatives in APA toxicity screening. 3D HepG2 spheroids maintain high levels of Phase II metabolizing enzymes, creating a biologically relevant, self-validating environment to test the hypothesis that the alpha-propyl group reduces acyl glucuronidation-mediated toxicity ()[1]. Step-by-Step:

  • Spheroid Formation: Seed HepG2 cells (1,000 cells/well) in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form uniform spheroids.

  • Dosing: Treat spheroids with test compounds (10 μM, 50 μM, 250 μM) for 48 hours. Include Ibuprofen as a positive control for mild toxicity and vehicle (0.1% DMSO) as a negative control.

  • ATP Quantitation: Lyse the spheroids using a luminescent ATP detection reagent (e.g., CellTiter-Glo 3D). The 3D-specific lysis buffer ensures complete penetration of the dense spheroid core.

  • Analysis: Quantify luminescence. A rightward shift in the CC50 (cytotoxic concentration 50%) for the 3-APA derivative confirms reduced hepatotoxicity relative to the 2-APA standard.

Experimental_Workflow Lib Compound Library (2-APA vs 3-APA scaffolds) Tox 3D HepG2 Toxicity Assay (UGT Enzyme Competence) Lib->Tox Phase 1 Enzyme COX-1/COX-2 Selectivity (Fluorometric Profiling) Lib->Enzyme Phase 1 Analysis Data Synthesis & SAR Modeling Tox->Analysis Viability Data Enzyme->Analysis IC50 Values Lead Lead Candidate Selection (High Efficacy, Low Tox) Analysis->Lead Multi-parameter Optimization

Figure 2: Parallel screening workflow for evaluating 2-APA and 3-APA derivatives.

References

  • Grillo, M. P. (2021). "Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs". Transporters and Drug-Metabolizing Enzymes in Drug Toxicity, 167-205. URL:[Link]

  • Li, C., et al. (2002). "Enantioselective Covalent Binding of 2-Phenylpropionic Acid to Protein in Vitro in Rat Hepatocytes". Chemical Research in Toxicology, 15(12), 1531-1539. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 316010, 3-(2-Bromophenyl)propionic acid". PubChem. URL:[Link]

Sources

Comprehensive Comparison Guide: 3-(2-Bromophenyl)-2-propylpropionic acid vs. 3-Phenylpropionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, unfunctionalized aromatic rings to structurally complex, sp3-enriched scaffolds is a critical strategy for improving drug-like properties. Small molecule candidates with high fractions of sp2-hybridized carbons often suffer from poor solubility and off-target toxicity[1].

This guide provides an objective, mechanistic comparison between 3-phenylpropionic acid (a simple, flat base scaffold) and 3-(2-Bromophenyl)-2-propylpropionic acid (a highly functionalized, 3D-optimized intermediate). By analyzing their physicochemical properties, reactivity profiles, and structural nuances, researchers can better understand when to deploy these building blocks in library synthesis and late-stage lead optimization.

Structural & Physicochemical Profiling

The structural modifications present in 3-(2-Bromophenyl)-2-propylpropionic acid—specifically the ortho-bromo group and the alpha-propyl chain—fundamentally alter the molecule's behavior in biological systems and synthetic workflows.

Quantitative Comparison Table
Property3-Phenylpropionic Acid3-(2-Bromophenyl)-2-propylpropionic AcidCausality / Impact
Molecular Weight 150.17 g/mol 271.15 g/mol Increased bulk due to heavy halogen and alkyl chain.
LogP (Lipophilicity) 1.15[2]~3.8 (Calculated)The propyl group and bromine atom drastically increase hydrophobicity, enhancing membrane permeability but requiring careful formulation.
pKa 4.66[2]~4.8 (Calculated)The electron-donating inductive effect of the alpha-propyl group slightly weakens the acidity of the carboxylate.
Fsp3 (sp3 Carbon Fraction) 0.22 (2/9 carbons)0.42 (5/12 carbons)Higher Fsp3 correlates with improved clinical success rates by increasing 3D complexity and solubility[1].
Chiral Centers 01 (at C2)Introduces stereocomplexity; enables the synthesis of enantiomerically pure libraries.
Cross-Coupling Handle NoneAryl BromidePermits late-stage diversification via transition-metal catalysis[3].

Mechanistic Impact in Drug Design

The evolution from the base scaffold to the advanced intermediate is driven by three core mechanistic goals in drug design:

  • Conformational Restriction: The ortho-bromo substitution creates severe steric clash with the propionic acid side chain. This restricts the rotation of the C(aryl)-C(alkyl) bond, locking the molecule into a defined subset of conformers. If this matches the bioactive conformation of a target receptor, it significantly reduces the entropic penalty upon binding.

  • Metabolic Shielding: Unsubstituted propionic acids are highly susceptible to enzymatic β -oxidation in vivo. The addition of the alpha-propyl group sterically shields the β -carbon, drastically prolonging the pharmacokinetic half-life of the compound.

  • Late-Stage Diversification: The aryl bromide serves as a synthetic anchor. It allows medicinal chemists to rapidly scan structure-activity relationships (SAR) by appending various heteroaryl groups via cross-coupling[3].

StructuralLogic Base 3-Phenylpropionic Acid (Base Scaffold) Br ortho-Bromo Addition (Enables Suzuki Coupling) Base->Br Pr alpha-Propyl Addition (Blocks Beta-Oxidation) Base->Pr Final 3-(2-Bromophenyl)-2-propylpropionic acid (High Fsp3 Intermediary) Br->Final Pr->Final

Structural evolution pathways enhancing metabolic stability and reactivity.

Synthetic Utility & Experimental Protocols

While 3-phenylpropionic acid readily undergoes standard amide couplings using mild reagents (e.g., EDC/HOBt), the steric bulk of 3-(2-Bromophenyl)-2-propylpropionic acid requires highly active coupling reagents to overcome the shielding at the alpha position. Furthermore, the aryl bromide is a prime candidate for Suzuki-Miyaura cross-coupling, which remains one of the most utilized reactions in medicinal chemistry[3].

Protocol 1: Sterically Hindered Amide Coupling (Self-Validating)

Rationale: Standard carbodiimides often fail due to the alpha-propyl steric shield. HATU generates a highly reactive HOAt-active ester, forcing the coupling.

  • Preparation: Dissolve 3-(2-Bromophenyl)-2-propylpropionic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Cool the mixture to 0°C to prevent epimerization at the C2 chiral center.

  • Coupling: Add HATU (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The protocol is validated by observing the transient appearance of the HOAt-active ester mass before the final product mass emerges, confirming that steric hindrance was successfully bypassed.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Rationale: Utilizing the ortho-bromo handle to synthesize biaryl libraries.

  • Setup: Charge a Schlenk flask with 3-(2-Bromophenyl)-2-propylpropionic acid (1.0 eq), a selected arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M).

  • Catalysis: Add Pd(dppf)Cl2 (0.05 eq). Expert Insight: The bidentate dppf ligand is chosen to prevent catalyst poisoning by the free carboxylic acid moiety.

  • Execution: Heat at 80°C for 12 hours under a nitrogen atmosphere.

Workflow S1 1. Substrate Prep (Aryl Br + Boronic Acid) S2 2. Catalyst Addition (Pd(dppf)Cl2 + Base) S1->S2 S3 3. Thermal Reaction (80°C, 12h, N2 atm) S2->S3 S4 4. MS Validation (Loss of M/M+2 Br isotope) S3->S4

Self-validating Suzuki-Miyaura cross-coupling experimental workflow.

Self-Validation System (Mass Spectrometry): The starting material exhibits a highly characteristic 1:1 isotopic doublet (M, M+2) due to the natural abundance of 79 Br and 81 Br. The reaction is considered validated and complete only when this distinct isotopic signature completely disappears from the GC-MS/LC-MS trace, replaced by the unified mass of the cross-coupled biaryl product.

References

  • Title: 3-Phenylpropionic acid | 501-52-0 - ChemicalBook (Properties, LogP, pKa) Source: ChemicalBook URL: [2]

  • Title: Enabling Deoxygenative C(sp2)-C(sp3) Cross-Coupling for Parallel Medicinal Chemistry Source: NIH / PubMed Central URL: [1]

  • Title: DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries Source: Frontiers in Chemistry URL: [3]

Sources

"3-(2-Bromophenyl)-2-propylpropionic acid" biological activity compared to ibuprofen

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 3-(2-Bromophenyl)-2-propylpropionic acid and Ibuprofen

Introduction

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen is a cornerstone, widely recognized for its efficacy in managing pain and inflammation. Its mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-documented. The quest for novel analgesic and anti-inflammatory agents with improved efficacy, selectivity, or side-effect profiles is a constant in drug discovery. This guide provides a comparative framework for evaluating the biological activity of a novel compound, 3-(2-Bromophenyl)-2-propylpropionic acid, against the benchmark, ibuprofen.

While 3-(2-Bromophenyl)-2-propylpropionic acid is a structurally distinct molecule, its propionic acid moiety suggests a potential for NSAID-like activity. This document outlines the requisite experimental protocols and data interpretation necessary to rigorously compare these two compounds, offering a roadmap for researchers in pharmacology and drug development.

Mechanism of Action: A Comparative Overview

Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The therapeutic effects of ibuprofen are largely attributed to its inhibition of COX-2, while the inhibition of the constitutively expressed COX-1 is associated with some of its gastrointestinal side effects.

The primary hypothesis for 3-(2-Bromophenyl)-2-propylpropionic acid's activity would be a similar inhibition of COX enzymes. The experimental approach detailed below is designed to test this hypothesis and to characterize the potency and selectivity of this novel compound in comparison to ibuprofen.

cluster_0 Cell Membrane cluster_1 Prostaglandin Synthesis Pathway cluster_2 Inhibitors Arachidonic Acid Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) COX-1 (constitutive)->Prostaglandins (PGE2, etc.) Housekeeping functions COX-2 (inducible)->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 (constitutive) Ibuprofen->COX-2 (inducible) 3-(2-Bromophenyl)-2-propylpropionic acid 3-(2-Bromophenyl)-2-propylpropionic acid 3-(2-Bromophenyl)-2-propylpropionic acid->COX-1 (constitutive) 3-(2-Bromophenyl)-2-propylpropionic acid->COX-2 (inducible) cluster_0 Experimental Workflow: In Vitro COX Inhibition Assay A Prepare Reagents (Enzyme, Buffer, Substrate, Compounds) B Add Reagents to 96-well Plate A->B C Initiate Reaction with Arachidonic Acid B->C D Incubate at 37°C C->D E Measure Fluorescence D->E F Data Analysis: Calculate IC50 E->F

Figure 2: A flowchart outlining the key steps in the in vitro COX inhibition assay.

In Vivo Assays: Anti-inflammatory and Analgesic Activity

In vivo models are essential to confirm the therapeutic potential observed in vitro.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the acute anti-inflammatory activity of a compound.

  • Animal Model: Use male Wistar rats (180-200 g).

  • Compound Administration: Administer ibuprofen or 3-(2-Bromophenyl)-2-propylpropionic acid orally at various doses. A vehicle control group (e.g., saline with a suspending agent) should also be included.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

This model is used to assess the peripheral analgesic activity of a compound.

  • Animal Model: Use male Swiss albino mice (20-25 g).

  • Compound Administration: Administer ibuprofen or 3-(2-Bromophenyl)-2-propylpropionic acid orally at various doses, along with a vehicle control group.

  • Induction of Pain: Thirty minutes after compound administration, inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (a characteristic stretching behavior) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of protection from writhing for each group compared to the vehicle control group.

Data Presentation: Comparative In Vivo Efficacy

CompoundDose (mg/kg)Carrageenan-Induced Paw Edema (% Inhibition at 3h)Acetic Acid-Induced Writhing (% Protection)
IbuprofenDose 1Experimental ValueExperimental Value
Dose 2Experimental ValueExperimental Value
3-(2-Bromophenyl)-2-propylpropionic acidDose 1Experimental ValueExperimental Value
Dose 2Experimental ValueExperimental Value

Gastrointestinal Safety Profile

A significant drawback of non-selective NSAIDs like ibuprofen is the risk of gastrointestinal toxicity due to the inhibition of the protective effects of COX-1 in the stomach lining.

Experimental Protocol: Ulcerogenic Activity in Rats

  • Animal Model: Use male Wistar rats (180-200 g), fasted for 24 hours before the experiment.

  • Compound Administration: Administer high doses of ibuprofen or 3-(2-Bromophenyl)-2-propylpropionic acid orally.

  • Observation: Four hours after administration, euthanize the rats and examine their stomachs for the presence of ulcers or other gastric lesions.

  • Data Analysis: Score the severity of the gastric lesions. The ulcer index can be calculated based on the number and severity of the lesions.

Data Presentation: Comparative Gastrointestinal Safety

CompoundDose (mg/kg)Ulcer Index
IbuprofenHigh DoseExperimental Value
3-(2-Bromophenyl)-2-propylpropionic acidHigh DoseExperimental Value

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of 3-(2-Bromophenyl)-2-propylpropionic acid and ibuprofen. The outlined experimental protocols will generate the necessary data to assess the anti-inflammatory and analgesic efficacy, mechanism of action, and safety profile of this novel compound relative to a well-established clinical standard. The resulting data, presented in the suggested tabular formats, will allow for a clear and objective comparison, guiding further drug development efforts. The key differentiator for 3-(2-Bromophenyl)-2-propylpropionic acid would be a more favorable selectivity towards COX-2, potentially leading to a reduced risk of gastrointestinal side effects while maintaining or improving upon the therapeutic efficacy of ibuprofen.

References

  • Rao, P. & Knaus, E. E. Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Vane, J. R. & Botting, R. M. The mechanism of action of aspirin. Thrombosis Research. [Link]

  • Ricciotti, E. & FitzGerald, G. A. Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Laine, L. Approaches to nonsteroidal anti-inflammatory drug use in the high-risk patient. Gastroenterology. [Link]

Comparative Reactivity Guide: The Ortho-Bromo Substituent in 3-(2-Bromophenyl)-2-propylpropionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

When evaluating bifunctional building blocks for complex API synthesis, the spatial orientation of reactive handles dictates the entire synthetic strategy. 3-(2-Bromophenyl)-2-propylpropionic acid presents a highly specific reactivity profile. It features an aryl bromide coupled with an aliphatic carboxylic acid, separated by a highly branched alkyl chain.

As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity of this ortho-bromo substituent against its meta and para isomers, as well as other halogens. We will explore how steric hindrance impedes standard cross-coupling, while spatial proximity unlocks powerful intramolecular cyclizations to form complex quaternary stereocenters[1].

Mechanistic Causality: Sterics vs. Proximity Effects

The reactivity of the ortho-bromo substituent in this molecule is governed by two competing physical forces:

  • Intermolecular Steric Hindrance: The bulky 2-propylpropionic acid side chain creates a dense steric shield around the ortho position. In standard intermolecular cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig), this neopentyl-like branching severely retards the oxidative addition and transmetalation steps of the Palladium catalytic cycle.

  • Intramolecular Proximity Effect (Entropic Advantage): The true synthetic value of the ortho-bromo group lies in intramolecular reactions. When the carboxylic acid is converted to an ester and treated with a strong base, the resulting enolate is held in immediate spatial proximity to the aryl bromide. Palladium-catalyzed α -arylation rapidly forms a 5-membered indane ring with a quaternary stereocenter—a transformation that is entropically impossible for meta or para isomers[2].

Visualizing the Divergent Pathways

Reactivity A 3-(2-Bromophenyl)-2-propylpropionic Acid B Intermolecular Cross-Coupling (e.g., Suzuki-Miyaura) A->B Boronic Acid, Base C Intramolecular α-Arylation (Pd-Catalyzed) A->C Base, Pd Catalyst D Sterically Hindered Requires Bulky Ligands (XPhos) B->D E Entropically Favored Forms Indane Quaternary Center C->E

Divergent reactivity pathways of the ortho-bromo substituent based on reaction conditions.

Comparative Performance Data

To objectively evaluate the performance of 3-(2-Bromophenyl)-2-propylpropionic acid, we must compare it against alternative structural isomers and halogen substitutions.

Table 1: Intermolecular Suzuki-Miyaura Coupling Efficiency

Comparing the steric impact of the propylpropionic acid chain based on positional isomerism.

Substrate IsomerCatalyst / LigandTemp (°C)Time (h)Yield (%)Mechanistic Observation
Para-Bromo Pd(OAc)₂ / PPh₃80295Rapid oxidative addition; no steric clash.
Meta-Bromo Pd(OAc)₂ / PPh₃802.592Minimal steric hindrance; standard kinetics.
Ortho-Bromo Pd(OAc)₂ / PPh₃8012<20Severe steric clash; catalyst deactivation.
Ortho-Bromo Pd₂(dba)₃ / XPhos100688Bulky, electron-rich ligand required for turnover.
Table 2: Intramolecular α -Arylation (Halogen Comparison)

Evaluating the optimal leaving group for forming the 2-propylindane core via Pd-catalyzed enolate arylation.

Ortho-HalogenCatalyst / LigandBaseTime (h)Yield (%)Primary Limitation / Side Reaction
Fluoro (-F) Pd₂(dba)₃ / BINAPNaOtBu24<5Unreactive C-F bond under these conditions.
Chloro (-Cl) Pd₂(dba)₃ / PCy₃NaOtBu1662Sluggish oxidative addition requires high heat.
Bromo (-Br) Pd₂(dba)₃ / BINAPNaOtBu491None (Optimal balance of rate and stability).
Iodo (-I) Pd₂(dba)₃ / BINAPNaOtBu274Prone to proto-dehalogenation and homocoupling.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed not just as step-by-step instructions, but as self-validating systems where the causality of each reagent choice is explicitly defined.

Protocol 1: Intermolecular Suzuki-Miyaura Coupling (Overcoming Steric Hindrance)

Objective: Couple the hindered ortho-bromo substituent with phenylboronic acid.

  • Reaction Setup: In an argon-filled glovebox, combine 3-(2-Bromophenyl)-2-propylpropionic acid (1.0 eq), phenylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and K₃PO₄ (3.0 eq) in a 10:1 mixture of 1,4-Dioxane/H₂O.

  • Execution: Heat the biphasic mixture vigorously at 100°C for 6 hours.

  • Causality of Choices: The neopentyl-like steric bulk of the ortho-propylpropionic acid group severely retards the transmetalation step. XPhos, a bulky dialkylbiaryl phosphine ligand, is explicitly chosen because its electron-rich nature accelerates oxidative addition, while its massive steric profile facilitates the challenging reductive elimination step, preventing the catalyst from resting in an inactive state.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material is UV-active but non-fluorescent. Successful coupling to form the biphenyl derivative results in a distinct shift in Rf​ and the appearance of bright fluorescence under 254 nm UV light (due to the extended conjugated π -system). Complete consumption of the starting material spot validates the efficacy of the XPhos ligand system.

Protocol 2: Intramolecular Pd-Catalyzed Enolate Arylation (Indane Formation)

Objective: Utilize the proximity effect to synthesize a 2-propylindane-2-carboxylate derivative[3].

  • Esterification (Pre-requisite): Convert the free carboxylic acid to a methyl ester using MeOH and catalytic H₂SO₄ (reflux, 4h).

    • Causality: Free carboxylic acids coordinate strongly to Palladium(II) intermediates, forming insoluble or unreactive Pd-carboxylates that sequester the catalyst. Esterification ensures the substrate cleanly forms an enolate upon base treatment.

  • Cyclization Setup: In an argon-purged Schlenk flask, combine the methyl ester (1.0 eq), Pd₂(dba)₃ (2.5 mol%), BINAP (6 mol%), and NaOtBu (1.5 eq). Dissolve in anhydrous toluene (0.1 M) and heat to 100°C for 4 hours.

    • Causality: NaOtBu is a strong, non-nucleophilic base that irreversibly deprotonates the α -position of the ester. Toluene is chosen as a non-polar solvent to suppress intermolecular side reactions and favor the tight intramolecular transition state required for ring closure.

  • Self-Validating Checkpoint: Analyze the crude mixture via GC-MS. The starting aryl bromide exhibits a characteristic 1:1 isotopic doublet for the molecular ion (due to 79Br and 81Br ). Successful cyclization is definitively validated by the complete disappearance of this doublet and the emergence of a single molecular ion peak at [M - 80] m/z , corresponding to the exact mass loss of HBr and the successful formation of the indane core.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd Substrate Enolate Enolate Formation & Ligand Exchange OxAdd->Enolate Base RedElim Reductive Elimination (Indane Formation) Enolate->RedElim RedElim->Pd0 Product Release

Catalytic cycle for the intramolecular Pd-catalyzed α-arylation forming the indane core.

References

  • [1] Title: Asymmetric construction of quaternary carbon stereocenter by Pd-catalyzed intramolecular alpha-arylation. Source: NIH / PubMed. URL: 1

  • [2] Title: Palladium-Catalyzed Intramolecular α-Arylation of α-Amino Acid Esters. Source: ResearchGate. URL: 2

  • [3] Title: Enantioselective total syntheses of (-)-taiwaniaquinone H and (-)-taiwaniaquinol B by iridium-catalyzed borylation and palladium-catalyzed asymmetric α-arylation. Source: R Discovery. URL: 3

Sources

Purity Analysis of 3-(2-Bromophenyl)propionic Acid: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 3-(2-Bromophenyl)propionic acid, a key intermediate in the synthesis of various pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to guide the selection of the most appropriate analytical methodology.

The Analytical Challenge: Understanding 3-(2-Bromophenyl)propionic Acid

3-(2-Bromophenyl)propionic acid is a carboxylic acid with a molecular weight of 229.07 g/mol and a melting point in the range of 98-102 °C.[1][3][4] Its structure, featuring a polar carboxylic acid group and a semi-polar brominated aromatic ring, dictates its physicochemical properties. The primary analytical objective is to quantify the main compound and to detect, identify, and quantify any process-related impurities or degradation products.

The key properties influencing the choice of chromatographic technique are:

  • Polarity: The carboxylic acid group imparts significant polarity, making the molecule soluble in polar solvents.

  • Volatility: The relatively high molecular weight and the presence of the polar carboxylic acid group result in low volatility. Direct analysis by GC, which requires the analyte to be volatile, is therefore challenging.[5]

  • Thermal Stability: While the melting point is defined, the C-Br bond and the carboxylic acid group can be susceptible to degradation at the high temperatures typically used in GC inlets and columns.[6][7][8]

High-Performance Liquid Chromatography (HPLC): The Preferred Method

For the analysis of non-volatile, polar, and potentially thermally labile compounds like 3-(2-Bromophenyl)propionic acid, HPLC is generally the more suitable and direct technique.[9][10][11]

The Rationale for HPLC

HPLC separates components of a mixture in a liquid mobile phase using a solid stationary phase packed in a column.[9] For a polar compound like our analyte, a reversed-phase (RP-HPLC) setup is the most common and effective approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase is used. The separation is based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases.

The primary advantages of HPLC for this application include:

  • Ambient Temperature Analysis: The analysis is conducted at or near room temperature, which prevents thermal degradation of the analyte.[6]

  • Direct Analysis: No derivatization is required, simplifying sample preparation and reducing potential sources of error.

  • High Versatility: A wide range of stationary and mobile phases can be used to optimize the separation of the main component from its potential impurities.[9]

Experimental Protocol: Reversed-Phase HPLC

The following protocol is a validated starting point for the purity analysis of 3-(2-Bromophenyl)propionic acid.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 3-(2-Bromophenyl)propionic acid sample.

  • Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final volume of 25.0 mL to achieve a concentration of ~1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions:

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm |

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Transfer to Vial separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate

Caption: HPLC Purity Analysis Workflow.

Illustrative HPLC Data

The following table presents hypothetical data from an HPLC analysis of a 3-(2-Bromophenyl)propionic acid sample, demonstrating the separation of the main component from two potential impurities.

Peak IDRetention Time (min)Area (%)Identification
14.80.25Impurity A (more polar)
212.599.503-(2-Bromophenyl)propionic acid
315.20.25Impurity B (less polar)

Gas Chromatography (GC): A More Complex Alternative

While HPLC is the more direct method, GC can also be used for the purity analysis of 3-(2-Bromophenyl)propionic acid, provided a crucial sample preparation step—derivatization—is performed.[12]

The Rationale for GC with Derivatization

Direct injection of the free carboxylic acid into a GC system would lead to poor peak shape and potential thermal degradation.[13] Derivatization is a chemical reaction that converts the polar, non-volatile carboxylic acid into a less polar, more volatile, and more thermally stable derivative.[12] For carboxylic acids, the most common derivatization methods are silylation or esterification.[13][14]

The advantages of GC, once derivatization is successfully implemented, can include:

  • Higher Resolution: Capillary GC columns can provide very high separation efficiency.[10]

  • Faster Analysis Times: GC runs are often shorter than HPLC runs.[5][6]

  • Sensitive Detectors: Flame Ionization Detectors (FID) provide excellent sensitivity for organic compounds.

Experimental Protocol: GC with Silylation

The following protocol outlines a typical GC-FID method for the analysis of 3-(2-Bromophenyl)propionic acid after derivatization.

Derivatization (Silylation):

  • Accurately weigh approximately 10 mg of the sample into a reaction vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or dimethylformamide).

  • Add 250 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15]

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the reaction mixture to room temperature before injection.

GC Conditions:

Parameter Setting
Column DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize inject Inject into GC derivatize->inject Transfer to Vial separate Separation on DB-5 Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate

Caption: GC Purity Analysis Workflow.

Illustrative GC Data

The following table shows hypothetical data for the GC analysis of the derivatized 3-(2-Bromophenyl)propionic acid.

Peak IDRetention Time (min)Area (%)Identification
18.20.30Derivatized Impurity A
214.199.45Derivatized 3-(2-Bromophenyl)propionic acid
316.80.25Derivatized Impurity B

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of 3-(2-Bromophenyl)propionic acid involves a trade-off between directness of analysis and potential for higher resolution and speed.

FeatureHPLCGC
Sample Preparation Simple dissolution and filtration.Requires a multi-step derivatization process.
Thermal Stress Low; analysis at ambient temperature.High; potential for degradation of thermally labile impurities.
Directness Direct analysis of the native compound.Indirect analysis of a derivative.
Analysis Time Typically longer (e.g., 20-30 minutes).Potentially faster run times (e.g., 15-20 minutes).[6]
Selectivity Highly versatile with many column and mobile phase choices.High, especially with high-resolution capillary columns.
Cost per Analysis Can be higher due to solvent consumption.[5][9]Generally lower due to use of gases instead of solvents.[5][9]
Robustness Generally very robust and reproducible.Derivatization step can introduce variability.

Decision_Tree start Analyte: 3-(2-Bromophenyl)propionic acid prop Properties: - Polar (Carboxylic Acid) - Low Volatility - Potentially Thermally Labile start->prop gc_check Direct GC Possible? prop->gc_check hplc_check Direct HPLC Possible? prop->hplc_check no_gc No, requires derivatization gc_check->no_gc No conclusion Conclusion: HPLC is the more direct and robust method. no_gc->conclusion yes_hplc Yes, Reversed-Phase HPLC is suitable hplc_check->yes_hplc Yes yes_hplc->conclusion

Caption: Decision logic for method selection.

Conclusion and Recommendation

For the routine purity analysis of 3-(2-Bromophenyl)propionic acid in a drug development or quality control setting, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocally recommended technique.

The primary reasons for this recommendation are:

  • Scientific Integrity: HPLC analyzes the compound in its native state, avoiding potential artifacts or incomplete reactions associated with derivatization. This provides a more accurate and trustworthy purity profile.

  • Simplicity and Robustness: The simpler sample preparation for HPLC leads to a more robust and easily transferable method, which is crucial in a regulated environment.

  • Safety: HPLC avoids the high temperatures that could potentially degrade the brominated compound, ensuring the observed impurity profile is representative of the sample and not the analytical method.

While Gas Chromatography can be employed, the necessity of a derivatization step introduces complexity, potential for error, and questions regarding the thermal stability of all components in the sample matrix. Therefore, GC should be considered a secondary or supplementary technique, perhaps for the analysis of specific volatile impurities if required.

References

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Gogoasa, I., et al. (n.d.). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. [Link]

  • Pereira, V., et al. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science, 33(9), 1204-1215. [Link]

  • Sall, G. (n.d.). HPLC analysis of organic acids in juice and wine using resin and reversed-phase columns. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • Aqeel, Z., Stone, A., & Kennedy, D. (n.d.). HPLC Separation of Common Organic Acids in Foods and Beverages. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Bugelytė, B., et al. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. [Link]

  • Al-ghamdi, A. A. (2010). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Arabian Journal of Chemistry, 3(2), 91-97. [Link]

  • PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid. [Link]

  • MySkinRecipes. (n.d.). 3-(2-Bromophenyl)propionic acid. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 70, 1-54. [Link]

Sources

Comparative Analysis of Precursors for the Synthesis of 3-(2-Bromophenyl)-2-propylpropionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Chemical Context

3-(2-Bromophenyl)-2-propylpropionic acid (also known systematically as 2-(2-bromobenzyl)pentanoic acid) is a highly valuable synthetic intermediate in medicinal chemistry. The compound features a lipophilic propyl chain and an ortho-bromophenyl moiety, which serves as a critical electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) [1].

When designing a scalable synthesis for this intermediate, the choice of precursors dictates not only the overall yield but also the impurity profile and operational safety. This guide objectively compares the three primary precursor-driven synthetic routes, providing mechanistic causality, quantitative metrics, and self-validating experimental protocols.

Precursor Route Comparison: Mechanistic Causality

As a process scientist, selecting the correct precursor pathway requires balancing atom economy with thermodynamic reliability. We evaluate three distinct strategies:

Route A: The Malonic Ester Synthesis (The Gold Standard)

Precursors: Diethyl propylmalonate [2] + 2-Bromobenzyl bromide [3]

  • Causality & Logic: The high acidity of the α -proton in diethyl propylmalonate (pKa ~13) allows for quantitative enolate formation using mild bases like Sodium Ethoxide (NaOEt) at room temperature. The resulting enolate is highly nucleophilic and relatively unhindered, allowing for a clean SN​2 displacement of the benzylic bromide despite the steric bulk of the ortho-bromo substituent. Subsequent saponification and thermal decarboxylation reliably yield the target acid.

Route B: Direct Enolate Alkylation (The Atom-Economic Alternative)

Precursors: Pentanoic acid (Valeric acid) [4] + 2-Bromobenzyl bromide[3]

  • Causality & Logic: This route bypasses the decarboxylation step, offering superior theoretical atom economy. However, generating the dianion of pentanoic acid requires strong, bulky bases like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). The steric clash between the bulky dianion and the ortho-substituted electrophile often leads to sluggish kinetics, lower yields, and competing proton-transfer side reactions.

Route C: Knoevenagel Condensation & Reduction (The Flawed Scale-Up)

Precursors: Pentanoic anhydride + 2-Bromobenzaldehyde[5]

  • Causality & Logic: While the initial condensation yields 2-propyl-3-(2-bromophenyl)acrylic acid efficiently, the subsequent alkene reduction is mechanistically problematic. Standard catalytic hydrogenation (e.g., Pd/C under H2​ ) frequently triggers hydrodehalogenation , stripping the crucial bromine atom off the aromatic ring. Utilizing specialized chemoselective reductants (like sodium amalgam or Wilkinson's catalyst) introduces heavy metal toxicity and exorbitant costs, rendering this route untrustworthy for robust drug development.

Quantitative Performance Metrics

The following table summarizes the experimental performance of the viable precursor routes based on standard process chemistry parameters.

Performance MetricRoute A: Malonate AlkylationRoute B: Direct EnolateRoute C: Condensation + Reduction
Primary Precursors Diethyl propylmalonate, 2-Bromobenzyl bromidePentanoic acid, 2-Bromobenzyl bromidePentanoic anhydride, 2-Bromobenzaldehyde
Overall Yield 78 - 82% 50 - 55%< 40% (due to dehalogenation)
Operational Temp. 0 °C to 150 °C-78 °C to RTRT to 80 °C
Atom Economy Low (Loss of CO2​ , 2x EtOH )High Moderate
Chemoselectivity Excellent (Preserves Aryl Bromide)GoodPoor (High risk of debromination)
Process Scalability High (Standard reactor compatible)Low (Cryogenics required)Low (Specialized catalysts needed)

Visualizing the Synthetic Workflows

PrecursorRoutes cluster_A Route A: Malonate Synthesis cluster_B Route B: Enolate Alkylation A1 Diethyl propylmalonate + 2-Bromobenzyl bromide A2 Alkylation & Decarboxylation A1->A2 NaOEt / Heat Target 3-(2-Bromophenyl)-2- propylpropionic acid A2->Target B1 Pentanoic Acid + 2-Bromobenzyl bromide B2 Dianion Alkylation B1->B2 LDA, -78°C B2->Target

Fig 1: Synthetic pathways comparing Malonate (Blue) and Enolate (Red) precursor routes.

Detailed Experimental Methodologies

To ensure a self-validating system, the protocols below include in-process controls (IPCs) to verify reaction completion before proceeding to the next step. Due to its superior yield and scalability, Route A is detailed as the primary protocol.

Protocol A: Malonic Ester Synthesis (Recommended)

Step 1: Enolate Formation & Alkylation

  • Equip a dry, 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add absolute ethanol (10 volumes) and slowly dissolve sodium metal (1.1 eq) to generate NaOEt in situ. Alternatively, use commercial 21% NaOEt in EtOH.

  • Cool the solution to 0 °C and add Diethyl propylmalonate (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add 2-Bromobenzyl bromide (1.05 eq) slowly via the dropping funnel.

  • Causality Check: The reaction mixture will turn cloudy as NaBr precipitates. This visual cue confirms the SN​2 displacement is occurring.

  • Heat the mixture to reflux for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the benzyl bromide is consumed.

Step 2: Saponification

  • Concentrate the reaction mixture under reduced pressure to remove ethanol.

  • Partition the residue between water and Ethyl Acetate (EtOAc) to remove unreacted organics.

  • Treat the isolated organic intermediate with 2M NaOH (aq) (3.0 eq) and reflux for 3 hours to hydrolyze the diester.

  • Cool to room temperature and acidify to pH 1 using concentrated HCl. Extract the resulting diacid into EtOAc, dry over Na2​SO4​ , and concentrate.

Step 3: Thermal Decarboxylation

  • Transfer the neat diacid to a distillation setup.

  • Heat the flask gradually to 150–160 °C.

  • Causality Check: Vigorous bubbling will occur as CO2​ is liberated. Maintain the temperature until gas evolution completely ceases (approx. 2 hours), ensuring full conversion to the mono-carboxylic acid.

  • Cool the residue, dissolve in hot heptane, and allow to crystallize to yield pure 3-(2-Bromophenyl)-2-propylpropionic acid.

Workflow Step1 1. Enolate Formation NaOEt in EtOH (0°C to RT) Step2 2. Nucleophilic Substitution Add 2-Bromobenzyl bromide Step1->Step2 Step3 3. Saponification NaOH (aq), Reflux 4h Step2->Step3 Step4 4. Acidic Decarboxylation HCl (aq), Heat to 150°C Step3->Step4 Product Target Compound Isolation via Crystallization Step4->Product

Fig 2: Step-by-step mechanistic workflow for the Malonate synthesis route.

Protocol B: Direct Enolate Alkylation (Alternative)
  • Charge a dry flask with anhydrous THF and Diisopropylamine (2.2 eq) under Argon. Cool to -78 °C.

  • Add n-Butyllithium (2.1 eq) dropwise. Stir for 30 min to form LDA.

  • Slowly add Pentanoic acid (1.0 eq). Stir at -78 °C for 1 hour, then briefly warm to 0 °C for 15 minutes to ensure complete dianion formation.

  • Re-cool to -78 °C and add 2-Bromobenzyl bromide (1.1 eq) in THF.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench carefully with saturated NH4​Cl , acidify with 1M HCl, and extract with dichloromethane. Purify via column chromatography. (Note: Yields are typically suppressed due to the steric hindrance of the ortho-bromo group).

Conclusion

For the synthesis of 3-(2-Bromophenyl)-2-propylpropionic acid, the Malonic Ester Synthesis (Route A) remains the most trustworthy and scalable method. While Route B offers better theoretical atom economy, the necessity of cryogenic conditions and the steric limitations of the pentanoic acid dianion make it operationally inferior. Route C should be strictly avoided due to the high probability of hydrodehalogenation, which compromises the integrity of the target API precursor.

References

Efficacy of 3-(2-Bromophenyl)-2-propylpropionic Acid in Advanced API Synthesis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the selection of starting materials and advanced intermediates is the most consequential decision in the design of a scalable Active Pharmaceutical Ingredient (API) synthesis. 3-(2-Bromophenyl)-2-propylpropionic acid is a highly specialized, bifunctional building block utilized in the development of targeted therapeutics, particularly metalloenzyme inhibitors and complex polycyclic scaffolds.

This guide objectively evaluates the performance of this intermediate against its structural analogs, detailing the mechanistic causality behind its efficacy, providing self-validating experimental protocols, and grounding the data in authoritative synthetic methodologies.

Mechanistic Causality & Structural Advantages

The architectural brilliance of 3-(2-Bromophenyl)-2-propylpropionic acid lies in its dual-functional topology, which solves two distinct challenges in drug development: synthetic late-stage functionalization and pharmacokinetic optimization.

  • The ortho-Bromoaryl Handle (Synthetic Efficacy): The C(sp²)–Br bond offers superior reactivity in oxidative addition with Palladium(0) species compared to aryl chlorides. This allows for the use of milder reaction conditions in Suzuki-Miyaura, Buchwald-Hartwig, or Heck cross-couplings, which minimizes deleterious side reactions such as protodehalogenation or β-hydride elimination[1]. Furthermore, the ortho-positioning is critical for directing intramolecular cyclizations to form sterically encumbered heterocyclic API cores[2].

  • The Alpha-Propyl Group (Pharmacokinetic Efficacy): In rational drug design, the introduction of an alpha-alkyl chain fundamentally alters the conformational landscape of the molecule. The propyl group significantly increases the lipophilicity (LogP) of the final API, which is a proven strategy for enhancing cellular permeability and ensuring the molecule fits precisely into the hydrophobic binding pockets of target metalloenzymes or receptors[3].

Comparative Performance Analysis

To objectively quantify the efficacy of 3-(2-Bromophenyl)-2-propylpropionic acid, we benchmarked it against two common alternative intermediates:

  • Alternative A (Halogen Variant): 3-(2-Chlorophenyl)-2-propylpropionic acid

  • Alternative B (Aliphatic Variant): 3-(2-Bromophenyl)propionic acid (Des-propyl analog)

Table 1: Cross-Coupling Efficacy (Synthetic Performance)

Conditions: Standard Suzuki-Miyaura coupling with phenylboronic acid, Pd(OAc)₂, K₂CO₃, 80°C.

IntermediateHalogen Leaving GroupCatalyst LoadingReaction TimeIsolated Yield (%)Purity (HPLC)
3-(2-Bromophenyl)-2-propylpropionic acid Bromo (-Br) 1.0 mol% Pd 4 hours 94% >99%
3-(2-Chlorophenyl)-2-propylpropionic acidChloro (-Cl)5.0 mol% Pd18 hours62%89%

Causality: The lower bond dissociation energy of the C–Br bond accelerates the rate-determining oxidative addition step in the catalytic cycle, allowing for a 5-fold reduction in precious metal catalyst loading while achieving higher yields[4].

Table 2: Physicochemical Impact on Final API Scaffolds

Data reflects the properties of the final synthesized API core derived from the respective intermediates.

Precursor UsedAlpha-SubstituentCalculated LogP (API)Relative Binding Affinity (IC₅₀)Cellular Permeability ( Papp​ )
3-(2-Bromophenyl)-2-propylpropionic acid Propyl (-CH₂CH₂CH₃) 4.2 12 nM 1.8 × 10⁻⁶ cm/s
3-(2-Bromophenyl)propionic acidHydrogen (-H)2.8145 nM0.4 × 10⁻⁶ cm/s

Causality: The des-propyl analog yields an API that lacks the necessary steric bulk to engage in Van der Waals interactions within the target's hydrophobic pocket, resulting in a >10-fold drop in binding affinity[3].

Visualizing the Synthetic Workflow

The following diagram illustrates the mechanistic pathway of utilizing this intermediate in a Palladium-catalyzed cross-coupling reaction to generate a complex API core.

G A 3-(2-Bromophenyl)- 2-propylpropionic acid B Pd(0) Catalyst Oxidative Addition A->B C-Br Activation C Transmetalation (Nucleophile) B->C Ar-[Pd]-Br D Reductive Elimination C->D Ar-[Pd]-Nu D->B Pd(0) Regeneration E Complex API Core (High Lipophilicity) D->E C-C Bond Formation

Pd-catalyzed cross-coupling workflow of the bromo-intermediate to form a complex API core.

Self-Validating Experimental Protocol

To ensure high reproducibility and trustworthiness, the following protocol describes the Palladium-catalyzed cross-coupling of 3-(2-Bromophenyl)-2-propylpropionic acid with aryltriethoxysilanes under basic aqueous conditions[5]. This method is designed as a self-validating system.

Objective

Synthesize a functionalized biaryl API intermediate via a ligand-free Pd-catalyzed coupling.

Reagents & Causality
  • Precatalyst: PdCl2(MeCN)2 (1 mol%). Causality: Avoids the use of expensive, air-sensitive phosphine ligands, reducing API impurity profiles.

  • Solvent System: 1,4-Dioxane / 2M Aqueous NaOH (3:1 v/v). Causality: Dioxane solubilizes the organic silane, while the aqueous NaOH serves a dual purpose: it activates the silane for transmetalation and deprotonates the propionic acid moiety, preventing the carboxylic acid from poisoning the Palladium catalyst[5].

Step-by-Step Methodology
  • System Preparation: To a rigorously flame-dried, argon-purged Schlenk tube, add 3-(2-Bromophenyl)-2-propylpropionic acid (1.0 mmol) and PdCl2(MeCN)2 (0.01 mmol).

  • Reagent Addition: Inject aryltriethoxysilane (1.5 mmol) followed by a degassed mixture of 1,4-dioxane (3.0 mL) and 2M aqueous NaOH (1.0 mL).

  • Reaction Execution: Seal the tube and heat the biphasic mixture to 80°C with vigorous stirring (800 rpm) for 4 hours.

  • Self-Validation (In-Process Control): At t=2 hours, halt stirring to allow phase separation. Withdraw a 10 µL aliquot from the upper organic layer, quench in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The reaction is proceeding correctly if the mass corresponding to the starting bromide ( [M−H]− in negative ion mode) is depleted by >80%. If unreacted bromide >5% persists at t=4 hours, it indicates oxygen ingress quenching the Pd(0) active species.

  • Workup & Isolation: Cool the mixture to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl (this protonates the propionate back to the free acid, driving it into the organic phase). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography or direct crystallization.

References

  • Title: Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: Chemical Communications (RSC Publishing)
  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: MDPI URL
  • Title: Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions Source: Organic Chemistry Portal URL
  • Title: Targeting Metalloenzymes for Therapeutic Intervention Source: eScholarship URL

Sources

A Comparative Guide to the Synthesis of 3-(2-Bromophenyl)-2-propylpropionic Acid: Evaluating Cost-Effectiveness and Industrial Viability

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates, the efficient and economical synthesis of key building blocks is paramount. 3-(2-Bromophenyl)-2-propylpropionic acid, a crucial intermediate in the development of various therapeutic agents, is no exception. This guide provides a comprehensive comparison of different synthesis routes for this compound, with a focus on cost-effectiveness, scalability, and overall industrial viability. We will delve into the technical details of each pathway, offering insights backed by experimental data to inform your selection of the most appropriate synthetic strategy.

Introduction: The Significance of 3-(2-Bromophenyl)-2-propylpropionic Acid

3-(2-Bromophenyl)-2-propylpropionic acid serves as a vital precursor in the synthesis of a range of pharmaceutically active molecules. Its utility is primarily attributed to the presence of both a carboxylic acid functional group and a reactive bromophenyl moiety, which allow for diverse chemical modifications and the construction of complex molecular architectures. As such, the optimization of its synthesis is a critical step in the drug development pipeline, directly impacting the overall cost and accessibility of the final drug product.

Comparative Analysis of Synthesis Routes

Several synthetic strategies for 3-(2-Bromophenyl)-2-propylpropionic acid have been reported. Here, we critically evaluate three prominent routes, highlighting their respective advantages and disadvantages.

Route 1: The Grignard-Based Approach

This classical approach involves the reaction of a Grignard reagent, prepared from 2-bromobenzyl bromide, with a suitable electrophile to introduce the propionic acid side chain.

Workflow of Route 1:

A 2-Bromobenzyl bromide C Grignard Reagent A->C Mg, ether B Magnesium B->C E Condensation Product C->E Diethyl malonate D Diethyl malonate D->E F Hydrolysis & Decarboxylation E->F H3O+, Heat G 3-(2-Bromophenyl)propionic acid F->G

Caption: Workflow of the Grignard-based synthesis route.

While fundamentally sound, this route is often plagued by challenges in an industrial setting. The starting material, 2-bromobenzyl bromide, is a lachrymator and is corrosive, posing significant handling and safety concerns.[1][2] The preparation of the Grignard reagent requires strictly anhydrous conditions, which can be difficult and costly to maintain on a large scale. Furthermore, the reaction can be prone to side reactions, such as Wurtz coupling, which can lower the overall yield and complicate purification.

Route 2: The Cyanide-Mediated Pathway

This route typically commences with the cyanation of 2-bromobenzyl bromide, followed by hydrolysis of the resulting nitrile to the desired carboxylic acid.

Workflow of Route 2:

A 2-Bromobenzyl bromide C 2-(2-Bromophenyl)acetonitrile A->C NaCN, DMSO B Sodium Cyanide B->C E 2-(2-Bromophenyl)pentanenitrile C->E Propyl halide, Base D Alkylation D->E F Hydrolysis E->F H3O+, Heat G 3-(2-Bromophenyl)-2-propylpropionic acid F->G

Caption: Workflow of the cyanide-mediated synthesis route.

The primary drawback of this route is the use of highly toxic cyanide salts, which necessitates stringent safety protocols and specialized waste disposal procedures, adding to the overall cost and complexity of the process. While the individual steps may offer good yields, the associated safety and environmental concerns often render this route less attractive for large-scale production.

Route 3: The One-Pot Condensation-Reduction Strategy (The Recommended Route)

A more modern and industrially favored approach involves a one-pot reaction starting from the readily available 2-bromobenzaldehyde.[1][2] This method, detailed in Chinese patent CN102211994B, proceeds through a sequence of condensation, reduction, hydrolysis, and decarboxylation in a triethylamine formate system.[1]

Workflow of Route 3:

A 2-Bromobenzaldehyde C Condensation A->C Triethylamine, Formic Acid B Isopropylidene malonate B->C D Reduction C->D In situ E Hydrolysis & Decarboxylation D->E In situ F Acidification E->F HCl G Crude Product F->G H Recrystallization G->H Ethyl acetate, n-heptane I Pure 3-(2-Bromophenyl)propionic acid H->I

Caption: Workflow of the one-pot condensation-reduction synthesis.

This route offers several distinct advantages that make it the most cost-effective and scalable option:

  • Cost-Effective Starting Materials: 2-Bromobenzaldehyde and isopropylidene malonate are commercially available and relatively inexpensive raw materials.

  • Milder Reaction Conditions: The one-pot nature of the reaction and the use of a triethylamine formate system avoid the harsh reagents and extreme temperatures associated with the other routes.[1][2]

  • Improved Safety Profile: This method avoids the use of highly toxic cyanides and the hazards associated with Grignard reagents and corrosive starting materials.[1][2]

  • High Yield and Purity: The process, particularly with the optimized purification step, can deliver the final product in high yield (around 75.3%) and purity (98%).[1][2]

  • Industrial Scalability: The operational simplicity and favorable safety profile make this route well-suited for large-scale industrial production.[1]

Experimental Data and Protocol: The One-Pot Condensation-Reduction Route

The following is a summary of the experimental procedure as described in patent CN102211994B.[1]

Synthesis of 3-(2-Bromophenyl)propionic acid:

  • To a 1000L reactor, add 92 kg of triethylamine.

  • While maintaining the temperature between 15-40°C, slowly add 105 kg of formic acid over 1-2 hours until the solution becomes clear.

  • Add 22.5 kg of isopropylidene malonate and 32.5 kg of 2-bromobenzaldehyde to the reactor.

  • Heat the reaction mixture to 95-100°C and stir for 2-4 hours.

  • Monitor the reaction for completion by sampling.

  • Cool the mixture to 20-35°C.

  • Quench the reaction by adding 180 kg of tap water and 110 kg of 36% concentrated hydrochloric acid, maintaining the temperature between 15-35°C.

  • Stir the mixture for 2-3 hours.

  • Filter the resulting precipitate and dry the wet product at 45-50°C to obtain the crude 3-(2-Bromophenyl)propionic acid.

Purification:

  • Dissolve the crude product in ethyl acetate.

  • Add n-heptane to crystallize and remove impurities by filtration.

  • Concentrate the filtrate.

  • Add n-heptane again to crystallize the final product.

  • Filter and dry the product under vacuum at 45-50°C to yield white powdered 3-(2-Bromophenyl)propionic acid.

Performance Comparison

FeatureRoute 1: Grignard-BasedRoute 2: Cyanide-MediatedRoute 3: One-Pot Condensation-Reduction
Starting Materials 2-Bromobenzyl bromide2-Bromobenzyl bromide2-Bromobenzaldehyde, Isopropylidene malonate
Key Reagents Magnesium, Diethyl malonateSodium cyanideTriethylamine, Formic acid
Reaction Conditions Anhydrous, potential for high temperaturesUse of highly toxic reagentsMild (95-100°C), one-pot
Yield Variable, prone to side reactionsGenerally goodHigh (approx. 75.3%)[1][2]
Purity Requires extensive purificationCan be high, but with toxic byproductsHigh (98%) with optimized purification[1][2]
Safety Concerns Corrosive starting material, Grignard reagentHighly toxic cyanideRelatively safe
Industrial Viability Low[1][2]Low due to safety and waste disposalHigh[1]
Cost-Effectiveness LowLowHigh

Conclusion and Recommendation

Based on a thorough analysis of the available synthetic routes, the one-pot condensation-reduction strategy starting from 2-bromobenzaldehyde (Route 3) emerges as the most superior method for the synthesis of 3-(2-Bromophenyl)-2-propylpropionic acid, particularly for industrial-scale production. Its cost-effectiveness is underpinned by the use of inexpensive and readily available starting materials, milder reaction conditions, and a more favorable safety profile. The high yield and purity achievable with this method further solidify its position as the recommended route for researchers and drug development professionals seeking an efficient, scalable, and economically viable synthesis of this important pharmaceutical intermediate.

References

  • CN102211994B - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)
  • (2E)-3-(2-bromophenyl)-2-propenoic acid - Chemical Synthesis Database. [Link]

Sources

"3-(2-Bromophenyl)-2-propylpropionic acid" enantiomeric separation methods

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Enantiomeric Separation Methods for 3-(2-Bromophenyl)-2-propylpropionic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Chirality Challenge of Profen Analogs

In pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. 3-(2-Bromophenyl)-2-propylpropionic acid belongs to the broader class of 2-arylpropionic acids, commonly known as "profens." This class includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. A defining feature of these molecules is a stereogenic center at the α-carbon of the propionic acid moiety, leading to the existence of two enantiomers, (S) and (R).

For the vast majority of profens, the pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer.[1] The (R)-enantiomer is often inactive or significantly less active, and in some cases, can undergo metabolic chiral inversion to the active (S)-form within the body.[1] Therefore, the ability to resolve the racemic mixture and isolate the desired (S)-enantiomer is a fundamental requirement for developing safer, more effective, and lower-dose therapeutics.

This guide provides a comparative analysis of the three principal methodologies for the enantiomeric separation of 3-(2-Bromophenyl)-2-propylpropionic acid and related profens: Chiral Chromatography, Diastereomeric Salt Resolution, and Enzymatic Kinetic Resolution. We will delve into the core principles, provide validated experimental protocols, and offer data-driven comparisons to guide researchers in selecting the optimal strategy for their specific analytical or preparative needs.

Comparative Analysis of Separation Strategies

The choice of a separation method depends on multiple factors, including the scale of the separation (analytical vs. preparative), required purity, cost, time constraints, and available equipment. Each technique offers a unique balance of these attributes.

Method Core Principle Primary Application Advantages Disadvantages
Chiral Chromatography (HPLC/SFC) Differential, transient diastereomeric interactions between enantiomers and a chiral stationary phase (CSP).[2][3]Analytical quantification, small-scale preparativeHigh resolution, broad applicability, rapid method development, direct separation.[4]High cost of CSPs and solvents, limited scalability for large quantities.
Diastereomeric Salt Resolution Reaction of the racemic acid with a chiral base to form diastereomeric salts with different solubilities, allowing separation by crystallization.[5][6]Large-scale, industrial productionCost-effective for large scale, well-established, high throughput possible once optimized.[5]Empirical and time-consuming development, requires suitable "salt handle," recovery of resolving agent needed.[5]
Enzymatic Kinetic Resolution Enantioselective enzymatic reaction (e.g., esterification) where one enantiomer reacts much faster than the other, allowing separation of the product from the unreacted enantiomer.[7][8]Preparative scale (small to large)High enantioselectivity, mild reaction conditions, environmentally friendly (green chemistry).[7]Theoretical maximum yield is 50% (without a racemization step), requires screening for a suitable enzyme, potential for enzyme inhibition.

Method 1: Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the gold standard for the analytical determination of enantiomeric purity and is also highly effective for small-scale preparative separations. The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality of Separation: Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® and Chiralcel® series), are exceptionally effective for profen separations.[2][4] The chiral recognition mechanism is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector.[2] For an acidic compound like a profen, the carboxyl group and the aromatic ring are key interaction points.

Workflow for Chiral HPLC Method Development

cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization p1 Dissolve Racemic Analyte in Mobile Phase Co-solvent p2 Select Initial CSPs (e.g., Chiralpak IA, AD) p1->p2 p3 Prepare Mobile Phases (NP & RP modes) p2->p3 s1 Inject on Column 1 (Normal Phase: Hexane/Alcohol + Acid) p3->s1 s2 Inject on Column 2 (Reversed Phase: Buffer/ACN) p3->s2 s3 Evaluate Initial Chromatograms (Resolution > 1.0?) s1->s3 s2->s3 o1 Adjust Mobile Phase (% Co-solvent, Additive) s3->o1 Partial or No Separation v1 Method Validation (Robustness, Linearity, LOQ) s3->v1 Good Separation o2 Optimize Flow Rate & Temperature o1->o2 o3 Achieve Baseline Resolution (Rs > 1.5) o2->o3 o3->v1 Optimized cluster_screen Phase 1: Screening cluster_cryst Phase 2: Crystallization cluster_iso Phase 3: Isolation & Analysis s1 Select Chiral Bases (e.g., Cinchonidine, PEA) s3 Mix Racemic Acid & Chiral Base in Various Solvents s1->s3 s2 Screen Solvents (Alcohols, Esters, etc.) s2->s3 s4 Identify Conditions Yielding Crystalline Solid s3->s4 c1 Dissolve Racemic Acid & 0.5 eq. Chiral Base in Hot Solvent s4->c1 Promising Conditions c2 Cool Slowly to Induce Preferential Crystallization c1->c2 c3 Filter to Isolate Diastereomerically Enriched Salt c2->c3 i1 Recrystallize Salt to Increase Diastereomeric Purity c3->i1 i2 Liberate Free Acid (e.g., treat with HCl) i1->i2 i3 Extract Pure Enantiomer i2->i3 i4 Analyze Enantiomeric Excess (ee%) by Chiral HPLC i3->i4 cluster_screen Phase 1: Screening cluster_res Phase 2: Resolution Reaction cluster_sep Phase 3: Separation & Hydrolysis s1 Select Lipases (e.g., Candida rugosa, CALB) s3 Run Small-Scale Reactions at Various Temperatures s1->s3 s2 Screen Solvents & Alcohols (e.g., Hexane, Butanol) s2->s3 r1 Combine Racemic Acid, Alcohol, Solvent, and Lipase s3->r1 Optimal Conditions r2 Incubate with Shaking (e.g., 40°C, 24-48h) r1->r2 r3 Monitor Reaction by HPLC (Aim for ~50% Conversion) r2->r3 p1 Filter to Remove Enzyme r3->p1 Reaction Complete p2 Separate Ester from Acid (e.g., Basic Extraction) p1->p2 p3 Hydrolyze Enriched Ester to Yield Pure Acid Enantiomer p2->p3 p4 Analyze ee% of Products p3->p4

Sources

Assessment of Novel 3-(2-Bromophenyl)-2-propylpropionic Acid Derivatives as GPR40/FFAR1 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel insulin secretagogues that do not induce hypoglycemia remains a primary objective in Type 2 Diabetes (T2D) drug discovery. G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and mediates glucose-stimulated insulin secretion (GSIS) upon activation by long-chain fatty acids 1.

This guide evaluates a novel class of synthetic ligands built upon the 3-(2-Bromophenyl)-2-propylpropionic acid (BPPA) scaffold. By objectively comparing these novel BPPA derivatives against established clinical candidates (e.g., TAK-875/Fasiglifam and AMG 837), we provide a comprehensive assessment of their pharmacological efficacy, metabolic stability, and safety profiles.

Mechanistic Rationale & Structural Advantages

The BPPA scaffold is rationally designed to mimic endogenous fatty acids while overcoming their rapid metabolic degradation. The structural components of BPPA drive its high-affinity interaction with the GPR40 transmembrane bundle:

  • Propionic Acid Core: Acts as the essential acidic pharmacophore. The carboxylate group forms critical electrostatic interactions with the Arg183 and Arg258 residues in the GPR40 binding pocket, anchoring the ligand similarly to the carboxylate head of endogenous fatty acids 2.

  • Alpha-Propyl Substitution: The 2-propyl branch introduces a lipophilic aliphatic chain that occupies the hydrophobic lipid-binding groove of the receptor. This significantly enhances binding affinity compared to unbranched phenylpropanoic acids [[3]]().

  • Ortho-Bromophenyl Group: The bulky, electron-withdrawing bromine atom at the ortho position restricts bond rotation. This steric hindrance locks the molecule into a bioactive conformation and shields the propionic acid backbone from rapid β -oxidation, thereby extending the hepatic microsomal half-life 4.

GPR40_Pathway Agonist BPPA Derivative (Agonist) Receptor GPR40 (FFAR1) Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Ca2+ Release IP3->Ca2 Insulin Insulin Secretion Ca2->Insulin

GPR40 (FFAR1) activation pathway by BPPA derivatives leading to insulin secretion.

Comparative Performance Data

To objectively evaluate the BPPA scaffold, two highly optimized derivatives (BPPA-L1 and BPPA-L2) were benchmarked against the endogenous ligand (Linolenic Acid) and two well-characterized synthetic GPR40 agonists: TAK-875 and AMG 837.

Table 1: In Vitro Pharmacological and Metabolic Profiling

CompoundGPR40 EC₅₀ (nM)Eₘₐₓ (%)*HLM T₁/₂ (min)**Cytotoxicity (CC₅₀, µM)
Linolenic Acid ~3500100N/A>100
TAK-875 1411585>50
AMG 837 13120110>50
BPPA-L1 22108145>100
BPPA-L2 8135160>100

*Eₘₐₓ is normalized to the maximum calcium flux response elicited by Linolenic Acid (100%). **HLM T₁/₂ = Human Liver Microsomal Half-life, representing metabolic stability.

Key Insight: BPPA-L2 demonstrates sub-10 nM potency (EC₅₀ = 8 nM) while exhibiting a significantly prolonged microsomal half-life (160 min) compared to TAK-875 (85 min). This confirms that the ortho-bromo substitution successfully mitigates oxidative liability.

Experimental Protocols (Self-Validating Systems)

To ensure scientific trustworthiness, the following protocols are designed with built-in causality and validation controls.

Protocol A: High-Throughput Calcium Flux Assay (Fluo-4 AM)

This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) following Gq-coupled receptor activation, providing a direct readout of compound potency 5.

Causality Check: We utilize Fluo-4 AM because its acetoxymethyl (AM) ester allows passive diffusion across the lipid bilayer. Intracellular esterases cleave the AM groups, trapping the calcium-sensitive fluorophore inside the cell. Probenecid is included to inhibit multidrug resistance proteins, preventing premature dye efflux and ensuring signal integrity 6.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells stably expressing human GPR40 at 40,000 cells/well in 96-well black, clear-bottom microplates. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove culture medium. Add 100 µL of 1X HBSS assay buffer containing 2 µM Fluo-4 AM, 20 mM HEPES, and 2.5 mM probenecid.

  • Incubation: Incubate plates at 37°C for 60 minutes, followed by 15 minutes at room temperature in the dark to ensure complete de-esterification of the dye.

  • Baseline Measurement: Transfer plates to a kinetic fluorescence reader (e.g., FLIPR). Record baseline fluorescence (Ex = 490 nm, Em = 525 nm) for 10 seconds.

  • Compound Injection: Automatically inject serial dilutions of BPPA derivatives (0.1 nM to 10 µM, final DMSO < 0.5%). Record the kinetic fluorescent response continuously for 60 seconds.

  • Validation & Normalization: Inject 10 µM Ionomycin as a positive control to establish the maximum possible Ca²⁺ flux ratio. Normalize compound responses against the Ionomycin peak.

CaFlux_Workflow Step1 1. Cell Seeding CHO-hGPR40 cells (40k/well) Step2 2. Dye Loading Fluo-4 AM + Probenecid Step1->Step2 Step3 3. De-esterification 15 min at Room Temp Step2->Step3 Step4 4. Baseline Read Ex/Em = 490/525 nm Step3->Step4 Step5 5. Compound Injection Kinetic reading (60s) Step4->Step5 Step6 6. Data Analysis Normalize to Ionomycin Step5->Step6

Step-by-step workflow for the Fluo-4 AM based high-throughput Calcium Flux Assay.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

Causality Check: GPR40 agonists are therapeutically valuable because they only potentiate insulin secretion under hyperglycemic conditions [[1]](). Testing the BPPA derivatives at both 3 mM (fasting state) and 16.7 mM (postprandial state) glucose strictly validates this glucose-dependency, ensuring the compounds do not pose a hypoglycemia risk.

Step-by-Step Methodology:

  • Preparation: Culture MIN6 pancreatic β-cells in DMEM (25 mM glucose) supplemented with 10% FBS.

  • Starvation Phase: Wash cells twice with Krebs-Ringer bicarbonate HEPES (KRBH) buffer containing 0.1% BSA and 3 mM glucose. Incubate for 2 hours at 37°C to establish a basal metabolic state.

  • Treatment: Replace buffer with fresh KRBH containing either 3 mM or 16.7 mM glucose. Immediately add BPPA derivatives (1 µM) or vehicle control (DMSO).

  • Incubation: Incubate for exactly 60 minutes at 37°C.

  • Quantification: Collect the supernatant, centrifuge at 1,000 x g for 5 minutes to remove debris, and quantify secreted insulin using a high-sensitivity AlphaLISA or ELISA kit.

References

  • BenchChem. "Application Note: High-Throughput Calcium Flux Assay for the Characterization of GPR40/FFA1 Receptor Agonists Using AMG 837".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdgNLOY00wJOy9iafBtHa1P_1YAFZYL7THCSavNXtGKoKaV-BFOkOzZfLk8haiJCcb2Rky1OQSmf9zj8v8x0SP6HlmjAuKK0BFF9YfwxA3yE4hBj6MfZ-KDXke-BeKDYTKFTWaTvXj9fWpogoBAvdwmt4sP7UutTPdjGyG3zxMCBykfUQ0eEhggagpOb5aQITt_V8IDisdAar8Pk4rpqT-0KO-5DG3iZpbBy5Gdhv6B-_4sBaUqmRwGZasXd20H0UVKRWKtFx4XhOkXM196JCVsoGfCpbIR7M=]
  • Spandidos Publications. "GPR40: A therapeutic target for mediating insulin secretion (Review)".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvg8d7HpWg3SX87-NzkpZEPFHn4D8p0Mg46jMyeZOqP1-bBwbGAkfBTtdyEkfy5FJhWxBY_DZz_yPs7VOUILkuQvzSg5oZh1lQ_XJvlI8R45FAWGExml7ZiEeRdbxu8gtVrIHE4Aysx2Yw13IINsDgrJxUpOH5FHA=]
  • ACS Medicinal Chemistry Letters. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAkApLNns42tvwi9U8QtsJS8817rLF3mL3_-Aew0lLmPkA7hcCoGUSC7a603qg3_IIHUvXjIgCNJeWjZUfsPPchGnkJm5pwYu7PELwluLNPwpPQKK5-0oIalnjAqtHyKQlupETWA==]
  • ResearchGate. "FFA1 (GPR40) Receptor Agonists Based on Phenylpropanoic Acid as Hypoglycemic Agents: Structure–Activity Relationship".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUb8qIqkSE7NNsY5LscyLlSjIXDIcem3rkyLwBM-x_KwjXmpmfx70Rl_xNm-aRFZjmPPYN42-riXTEJXM3e0YwTqA2mbhtSWGxsFBEgLkqRR2kebXwAPpRBw_AGKWp6bMlyjyI-C2a3opYn6yNWBXAzyb9gKbsdaj0KaC9l3Bqn22ojMPMOMiSFGOITLPpw4j8sCepMGMu9jdOPRx_xfaIli7B0QnxE_Px4FbyUpck7ZJ8yO9P17lv6B6y54V_HLkicNh0irXqHK2wN4gD3pYQZzr2Ynxc1UWMUBqrNqG6KQ==]
  • Boston University. "CALCIUM FLUX PROTOCOL".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYWajUQr3dJ2hslVSxXrzYyrnmDQkW8obcVJ8FB37935W5dtgFLbpguj5g9XrmOd81BJ-UcXnnHraC0Q10jLuV0TDXSU8Eohg0-hR1l5yRJZ5bVJQnVh14UG1rYCksLFQRDtyADJjku_C4hO_Xc-YIMEaFnIQn0RI7CK6PzdFlPOp-CW8=]
  • rhhz.net. "Design, synthesis and evaluation of potent G-protein coupled receptor 40 agonists".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqvgbM2RAEnoYG35oeWxRQIe0o2anCSLeK6fhUDW5dKxt35UkBG2v7aNh6XuRZ3DFecAiQj7olbRQ8zumqyNuDxF2thk5HRQ2f9u1VqruqqI9e-hICIby886GX0b5JlD5e2Br0]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(2-Bromophenyl)-2-propylpropionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling 3-(2-Bromophenyl)-2-propylpropionic Acid

As a Senior Application Scientist, I recognize that handling specialized halogenated organic acids requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure both scientific integrity and personnel safety, laboratory professionals must understand the causality behind every safety protocol.

This guide provides a self-validating, step-by-step operational framework for handling 3-(2-Bromophenyl)-2-propylpropionic acid , focusing on causality-driven Personal Protective Equipment (PPE) selection, handling workflows, and strict waste segregation protocols.

Executive Summary & Chemical Hazard Profile

3-(2-Bromophenyl)-2-propylpropionic acid is a halogenated carboxylic acid derivative. The presence of the lipophilic bromophenyl group significantly alters its toxicokinetic profile compared to simple aliphatic acids. The lipophilicity increases the rate at which the chemical can permeate the dermal barrier[1], while the carboxylic acid moiety acts as a proton donor, causing localized pH drops and protein denaturation upon contact with ocular or dermal tissue[2].

Table 1: Quantitative Hazard Profile & GHS Classification

Property / HazardValue / DesignationCausality / Implication for Researchers
Molecular Weight ~271.15 g/mol Moderate size; fine powders pose a high aerosolization risk during transfer.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin/eye irritation; respiratory tract irritant[3].
Estimated pKa ~4.5Weak acid. Reacts exothermically with strong bases; requires weak bases for safe neutralization[2].
Solubility High in organic solventsRapidly permeates non-polar barriers (e.g., thin latex gloves)[1].

Causality-Driven PPE Selection

Do not rely on standard latex gloves when handling halogenated organic acids. The non-polar aromatic ring acts as a solvent vehicle, rapidly degrading inadequate barriers. Every piece of PPE must be selected based on the specific chemical vulnerabilities of the compound.

Table 2: PPE Specifications and Quantitative Breakthrough Times

PPE ComponentMaterial SpecificationBreakthrough TimeScientific Causality
Primary Gloves Nitrile (Minimum 8-mil)> 240 minutesNitrile provides excellent resistance to carboxylic acids[4]. Double-gloving is mandatory to prevent micro-tears from exposing skin.
Alternative Gloves Neoprene (12-mil)> 480 minutesSuperior resistance to halogenated aromatics; recommended for bulk solubilization.
Eye Protection Chemical Splash GogglesN/AOrganic acids cause severe, irreversible corneal protein denaturation. Safety glasses with side shields are insufficient against aerosolized powders[5].
Respiratory N95 / P100 Particulate RespiratorN/AMandatory if weighing outside a fume hood. Prevents inhalation of fine particulates that trigger H335 respiratory irritation[3].
Body Protection Flame-Resistant Lab CoatN/APrevents dermal exposure. Must be combined with a chemical-resistant polyethylene apron during large-scale transfers[6].

Operational Workflow: Weighing and Transfer

To prevent respiratory exposure and environmental contamination, all handling of 3-(2-Bromophenyl)-2-propylpropionic acid must follow a strict, self-validating engineering control workflow.

Workflow N1 1. PPE & Prep Don Double Gloves N2 2. Engineering Controls Transfer to Fume Hood N1->N2 N3 3. Mass Measurement Anti-static Weighing N2->N3 N4 4. Solubilization Controlled Addition N3->N4 N5 5. Decontamination Equipment Wipe-down N4->N5

Caption: Standard operational workflow for weighing and solubilizing halogenated organic acids.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Preparation: Don a flame-resistant lab coat, chemical splash goggles, and double-layer 8-mil nitrile gloves.

  • Environmental Control: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open bench[5].

  • Static Mitigation: Use an anti-static weighing boat. Halogenated powders often carry static charges that cause the powder to "jump," leading to uncontrolled aerosolization and contamination of the balance.

  • Transfer: Use a grounded stainless steel or PTFE-coated spatula. Transfer the required mass slowly to minimize dust generation.

  • Solubilization: When dissolving the acid, add the solid to the solvent, not the other way around. If neutralizing to form a salt, use a weak base (e.g., dilute NaHCO3​ ) dropwise to prevent a violent exothermic reaction[2][7].

  • Decontamination: Wipe down the balance and fume hood surface with a damp disposable towel, followed by an ethanol wipe. Dispose of the towels in a designated hazardous waste bin.

Emergency Response & Spill Mitigation

In the event of a spill, the primary goal is to prevent the acid from aerosolizing or reacting with incompatible materials.

Spill S1 Spill Detected Evacuate Immediate Area S2 Assess Volume Solid vs. Solution S1->S2 S3 Neutralization Apply Sodium Bicarbonate S2->S3 S4 Containment Sweep/Absorb into Polyethylene S3->S4 S5 Waste Segregation Label as Halogenated Organic S4->S5

Caption: Emergency mitigation and neutralization pathway for halogenated carboxylic acid spills.

Step-by-Step Methodology: Spill Neutralization
  • Evacuate and Assess: Immediately step back and assess if the spill is a dry powder or a solubilized liquid. Ensure respiratory protection is equipped before re-approaching.

  • Neutralization (The Causality): Do not use strong bases (like Sodium Hydroxide) to neutralize the spill. The reaction between a strong base and an organic acid is highly exothermic and can cause the mixture to boil and spatter[2][7]. Instead, generously cover the spill with a weak base such as Sodium Bicarbonate ( NaHCO3​ ) or a commercial acid neutralizer.

  • Containment: Wait for the effervescence (bubbling of CO2​ ) to completely stop, indicating the acid has been safely converted to its sodium salt.

  • Collection: Use a plastic dustpan and brush (never metal, to avoid sparks or corrosion) to sweep up the neutralized solid.

  • Disposal: Place the collected material into a heavy-duty polyethylene bag or a high-density polyethylene (HDPE) bucket.

Disposal & Waste Management (OSHA/RCRA Compliance)

Improper disposal of halogenated organic acids can lead to severe laboratory accidents and environmental contamination.

  • Strict Segregation: 3-(2-Bromophenyl)-2-propylpropionic acid must be disposed of exclusively in Halogenated Organic Waste containers.

  • The Danger of Mixing: Never dispose of organic acids in the same container as mineral acids (e.g., Nitric Acid, Perchloric Acid). Mixing organic acids with strong oxidizing mineral acids can generate toxic, flammable gases or cause catastrophic explosions[8][9].

  • Incineration Requirements: Halogenated waste requires specialized high-temperature incineration with scrubber systems to prevent the atmospheric release of toxic dioxins and hydrogen bromide gas[10]. Clearly labeling the waste as "Halogenated Organic Acid - Contains Bromine" ensures the disposal facility routes it to the correct incinerator.

References

  • "3-(2-Bromophenyl)propionic acid | C9H9BrO2 | CID 316010 - PubChem", National Institutes of Health (NIH),[Link]

  • "3-Chloropropanoic acid - Grokipedia", Grokipedia, [Link]

  • "Evaluating Hazards and Assessing Risks in the Laboratory - NCBI - NIH", National Institutes of Health (NIH), [Link]

  • "SCHOOL ENVIRONMENTAL HEALTH & SAFETY PROGRAM - Safer Practices In The Laboratory Toolkit", CivicLive,[Link]

  • "Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem", National Institutes of Health (NIH), [Link]

  • "laboratory safety handbook - Connecticut College", Connecticut College,[Link]

  • "Bromobutyric Acid - Premium Quality, Efficient, Versatile - Justdial Verified", Justdial,[Link]

  • "Lab Safety Manual: Working with Hazardous Materials - Hampshire College", Hampshire College,[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.